GW542573X
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXGSDIZIYFNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660846-41-3 | |
| Record name | 660846-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW542573X on SK1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of GW542573X, a selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1). The document details the compound's effects on channel function, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, chemically identified as 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a novel activator of SK channels with notable selectivity for the SK1 subtype.[1] Its mechanism of action is distinct from previously identified positive modulators of SK channels, such as 1-EBIO and CyPPA.[1]
This compound exhibits a dual mode of action on hSK1 (human SK1) channels:
-
Positive Allosteric Modulator: It enhances the channel's sensitivity to intracellular calcium (Ca²⁺). This is evidenced by a leftward shift in the Ca²⁺ concentration-response curve, meaning the channel is activated at lower intracellular Ca²⁺ concentrations in the presence of the compound.[1]
-
Genuine Channel Opener: Uniquely, this compound can activate SK1 channels even in the absence of intracellular Ca²⁺.[1] Furthermore, it induces a notable increase of approximately 15% in the maximal current at saturating Ca²⁺ concentrations.[1]
This dual functionality classifies this compound as a potent and multifaceted activator of SK1 channels.
Molecular Basis of Action and Selectivity
The selective action of this compound on the SK1 subtype is critically dependent on a single amino acid residue. A serine at position 293 (Ser293) within the S5 transmembrane segment of the hSK1 channel is essential for the compound's effect.[1] When the corresponding residue in the hSK3 channel (Leucine 476) is mutated to a serine, the hSK3 channel gains hSK1-like sensitivity to this compound.[1]
This suggests that this compound likely exerts its effects by interacting with "deep-pore" gating structures located at the inner pore vestibule or the selectivity filter of the channel. This is in contrast to other modulators like 1-EBIO and CyPPA, which are thought to act via the intracellular calmodulin-binding domain.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters describing the effects of this compound on SK channels, derived from electrophysiological studies on HEK293 cells expressing human SK channel subtypes.
| Compound | Channel Subtype | Parameter | Value | Intracellular [Ca²⁺] | Reference |
| This compound | hSK1 | EC₅₀ | 8.2 ± 0.8 µM | 200 nM | [1] |
| hSK3 (L476S mutant) | EC₅₀ | 9.3 ± 1.4 µM | 200 nM | [1] | |
| hSK2 | Potency | >10-fold less sensitive than hSK1 | Not specified | [1] | |
| hSK3 | Potency | >10-fold less sensitive than hSK1 | Not specified | [1] | |
| hIK | Potency | >100-fold less sensitive than hSK1 | Not specified | [1] |
Table 1: Potency and Selectivity of this compound
| Condition | Channel Subtype | Parameter | Value | Reference |
| Control | hSK1 | EC₅₀(Ca²⁺) | 410 ± 20 nM | [1] |
| + 10 µM this compound | hSK1 | EC₅₀(Ca²⁺) | 240 ± 10 nM | [1] |
Table 2: Effect of this compound on the Calcium Sensitivity of hSK1 Channels
Signaling Pathways and Physiological Role
SK channels are key regulators of neuronal excitability. By allowing an efflux of potassium ions (K⁺), they cause hyperpolarization of the cell membrane, which typically follows an action potential. This is known as the medium afterhyperpolarization (mAHP).[2] The activation of SK1 channels by this compound enhances this effect, leading to a reduction in neuronal firing frequency.
The activation of SK1 channels is intrinsically linked to intracellular calcium dynamics. An influx of Ca²⁺ through voltage-gated calcium channels (VGCCs) or NMDA receptors during neuronal activity leads to the activation of SK channels.[2] this compound acts on the channel to potentiate this Ca²⁺-dependent activation and can also directly open the channel.
Caption: Signaling pathway of SK1 channel activation.
Experimental Protocols
The characterization of this compound was primarily conducted using patch-clamp electrophysiology on a mammalian cell line (HEK293) stably expressing the human SK1 channel.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For transient expression, cells are transfected at approximately 80-90% confluency using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid DNA encoding the hSK1 channel (and often a fluorescent marker like GFP to identify transfected cells) is mixed with the reagent in serum-free medium and then added to the cells. Recordings are typically performed 24-48 hours post-transfection.
Electrophysiology: Inside-Out Patch-Clamp
The inside-out configuration is ideal for studying how intracellular factors, such as Ca²⁺ and compounds like this compound, directly affect the channel.
-
Pipette Solution (Extracellular): This solution mimics the extracellular environment and fills the recording pipette.
-
140 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
(pH adjusted to 7.4 with KOH)
-
-
Bath Solution (Intracellular): This solution allows for precise control of the intracellular environment, including the free Ca²⁺ concentration.
-
140 mM KCl
-
10 mM HEPES
-
EGTA (concentration varied to buffer Ca²⁺ to the desired free concentration, e.g., 200 nM)
-
(pH adjusted to 7.2 with KOH)
-
-
Procedure:
-
A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.
-
The pipette is then retracted, excising the patch of membrane, with the intracellular face now exposed to the bath solution.
-
The membrane potential is held constant (e.g., -80 mV).
-
Solutions containing varying concentrations of this compound and/or Ca²⁺ are perfused over the patch to record changes in channel activity.
-
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell configuration is used to study the overall effect of a compound on the cell's electrical properties.
-
Pipette Solution (Intracellular):
-
130 mM K-gluconate
-
10 mM KCl
-
10 mM HEPES
-
1 mM MgCl₂
-
10 mM EGTA
-
(pH adjusted to 7.2 with KOH)
-
-
Bath Solution (Extracellular):
-
140 mM NaCl
-
4 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
(pH adjusted to 7.4 with NaOH)
-
-
Voltage Protocol: To generate concentration-response curves, cells are typically held at a negative potential (e.g., -80 mV) and then subjected to voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents across a range of potentials.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel SK1 channel modulator.
Caption: Workflow for characterizing an SK1 channel modulator.
References
Selectivity Profile of GW542573X: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GW542573X, a notable activator of small-conductance Ca2+-activated K+ (SK) channels. The information presented herein is curated from peer-reviewed scientific literature to assist researchers and professionals in understanding the nuanced interactions of this compound with its primary targets and related ion channels.
Core Selectivity and Potency
This compound is distinguished as the first-described selective activator of the SK1 (KCa2.1) subtype of small-conductance Ca2+-activated K+ channels.[1][2] Its selectivity is most pronounced when compared to other members of the SK channel family (SK2 and SK3) and the intermediate-conductance K+ channel (IK or KCa3.1).
Quantitative Selectivity Data
The following table summarizes the quantitative data regarding the potency and selectivity of this compound for various human KCa channel subtypes. The data is primarily derived from electrophysiological studies on human embryonic kidney (HEK293) cells stably expressing the respective channel subtypes.
| Target Channel | Parameter | Value (µM) | Relative Sensitivity | Cell System | Reference |
| hSK1 (KCa2.1) | EC50 | 8.2 ± 0.8 | - | Inside-out patches (HEK293) | [1][2] |
| hSK2 (KCa2.2) | - | > 82 | >10-fold less sensitive than hSK1 | Whole-cell (HEK293) | [1][2] |
| hSK3 (KCa2.3) | - | > 82 | >10-fold less sensitive than hSK1 | Whole-cell (HEK293) | [1][2] |
| hIK (KCa3.1) | - | > 820 | >100-fold less sensitive than hSK1 | Whole-cell (HEK293) | [1][2] |
Mechanism of Action and Molecular Basis of Selectivity
This compound exhibits a dual mechanism of action on SK1 channels. Firstly, it acts as a positive modulator by sensitizing the channel to Ca2+, evidenced by a leftward shift in the Ca2+ concentration-response curve.[1][2] Specifically, in the presence of 10 µM this compound, the EC50 for Ca2+ on the hSK1 channel was reduced from 410 ± 20 nM to 240 ± 10 nM.[1][2]
Secondly, and uniquely, this compound also functions as a direct opener of the hSK1 channel, capable of inducing channel activation even in the absence of intracellular Ca2+.[1][2] Furthermore, it produces a modest increase (approximately 15%) in the maximal current at saturating Ca2+ concentrations.[1][2]
The molecular determinant for the SK1-selectivity of this compound has been pinpointed to a single amino acid residue. Studies involving channel chimeras and site-directed mutagenesis have identified Serine 293 (Ser293), located in the S5 transmembrane segment of the hSK1 channel, as essential for its high potency.[1][2] Substituting the corresponding residue in hSK3 (Leucine 476) with a serine confers hSK1-like potency to the hSK3 channel.[1][2] This suggests that this compound may exert its effects through interaction with "deep-pore" gating structures near the inner vestibule or selectivity filter of the channel, a mechanism distinct from other SK channel modulators like 1-EBIO and CyPPA, which are known to act via the intracellular calmodulin binding domain.[1][2]
Caption: Mechanism of this compound action on the SK1 channel.
Experimental Protocols
The selectivity profile of this compound was primarily determined using patch-clamp electrophysiology. The following provides a generalized methodology based on the cited literature.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used.
-
Transfection: Cells were stably transfected with plasmids encoding for human SK1 (hKCa2.1), SK2 (hKCa2.2), SK3 (hKCa2.3), or IK (hKCa3.1) channels. Standard cell culture conditions (e.g., 37°C, 5% CO2, DMEM supplemented with fetal bovine serum and selection antibiotics) were maintained.
Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp
-
Objective: To measure ionic currents through the specific KCa channels in the presence of varying concentrations of this compound.
-
General Setup:
-
Transfected HEK293 cells were plated on glass coverslips for recording.
-
Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Currents were recorded using an patch-clamp amplifier, and data were acquired and analyzed using specialized software (e.g., pCLAMP).
-
-
Whole-Cell Configuration:
-
The pipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the entire cell.
-
Pipette (Intracellular) Solution: Typically contained (in mM): KCl, MgCl2, HEPES, and a Ca2+ buffer (e.g., EGTA) to clamp the free intracellular Ca2+ concentration at a specific level (e.g., 200-300 nM).
-
Bath (Extracellular) Solution: Typically contained (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES.
-
Procedure: Cells were held at a negative holding potential (e.g., -80 mV), and currents were elicited by voltage steps (e.g., to +75 mV). This compound was applied to the bath solution at various concentrations to determine its effect on the whole-cell current.
-
-
Inside-Out Patch Configuration:
-
After forming a giga-seal, the pipette is retracted, excising a patch of membrane with the intracellular side facing the bath solution.
-
This configuration allows for precise control of the "intracellular" environment, particularly the Ca2+ concentration applied to the channel's inner face.
-
Procedure: The excised patch was perfused with solutions containing known concentrations of free Ca2+ and this compound to determine the EC50 value for the compound's direct effect on the channel.
-
Caption: Workflow for determining this compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
GW542573X: A Technical Guide to a Genuine SK Channel Opener
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GW542573X, a novel small molecule identified as a genuine opener of small-conductance calcium-activated potassium (SK) channels, with notable selectivity for the SK1 subtype. This document collates quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and the workflows used for its characterization.
Core Data Summary
This compound distinguishes itself from previously identified positive modulators of SK channels. Unlike compounds that only enhance channel activity in the presence of intracellular calcium, this compound can directly activate SK1 channels even in the nominal absence of Ca²⁺, classifying it as a true channel opener.[1][2][3] This unique mechanism of action provides a valuable tool for the study of SK channel physiology and pharmacology.
Quantitative Potency and Selectivity
The following table summarizes the key quantitative parameters of this compound's activity on various human SK (hSK) channel subtypes. The data is primarily derived from electrophysiological studies on HEK293 cells stably expressing the respective channel subtype.
| Parameter | Channel Subtype | Value | Experimental Conditions | Source |
| EC₅₀ | hSK1 (KCa2.1) | 8.2 ± 0.8 µM | Inside-out patch-clamp, [Ca²⁺]i = 200 nM | [2][3][4] |
| Selectivity | hSK1 vs. hSK2/hSK3 | > 10-fold | Whole-cell patch-clamp | [1][2][3] |
| Selectivity | hSK1 vs. hIK (KCa3.1) | > 100-fold | Whole-cell patch-clamp | [2][3] |
| Effect on Ca²⁺ Sensitivity | hSK1 | Left-shifts EC₅₀(Ca²⁺) from 410 ± 20 nM to 240 ± 10 nM | In the presence of 10 µM this compound | [2][3][5] |
| Maximal Current Increase | hSK1 | Induces a ~15% increase in maximal current at saturating Ca²⁺ | [2][3] |
Mechanism of Action and Signaling Pathway
Standard SK channel activation is contingent upon the binding of intracellular calcium to calmodulin (CaM), which is constitutively associated with the channel. This binding event triggers a conformational change that opens the channel pore. This compound introduces a novel activation mechanism. It interacts with a specific site within the channel's pore region, independent of the CaM-binding domain. This interaction is sufficient to induce channel opening, even at negligible intracellular Ca²⁺ concentrations. Furthermore, in the presence of calcium, this compound acts as a positive allosteric modulator, enhancing the channel's sensitivity to Ca²⁺.
A critical discovery has pinpointed this compound's binding site to a single amino acid residue, Serine 293, located in the S5 transmembrane segment of the hSK1 channel.[1][3] This is a significant departure from other modulators like 1-EBIO and CyPPA, which target the intracellular calmodulin binding domain.[3]
Experimental Protocols
The characterization of this compound as a genuine SK channel opener relies on specific electrophysiological techniques. The primary method employed is patch-clamp electrophysiology.
Inside-Out Patch-Clamp Electrophysiology for EC₅₀ Determination
This protocol is designed to directly assess the effect of this compound on the SK1 channel in a controlled intracellular environment.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the human SK1 (hSK1) channel are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an extracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.4).
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the membrane of a target HEK293 cell.
-
Patch Excision: The pipette is retracted to excise a small patch of the cell membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
Solution Exchange: The excised patch is moved into a series of perfusion chambers containing an intracellular-like solution with varying concentrations of this compound and a fixed, buffered concentration of free Ca²⁺ (e.g., 200 nM).
-
Data Acquisition: The membrane is held at a constant potential (e.g., -80 mV), and current flowing through the SK channels is recorded. The increase in current in response to this compound is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the concentration of this compound. The EC₅₀ value is determined by fitting the data with a Hill equation.
Whole-Cell Patch-Clamp for Selectivity Profiling
This configuration is used to assess the compound's effect on different channel subtypes (SK1, SK2, SK3, IK) in a more physiologically relevant context.
-
Cell Culture and Pipette Preparation: As described for the inside-out patch method, using separate cell lines for each channel subtype. The pipette is filled with an intracellular solution containing a Ca²⁺ buffer.
-
Whole-Cell Configuration: After forming a giga-seal, a brief suction pulse is applied to rupture the membrane patch, allowing for electrical and diffusional access to the entire cell interior.
-
Compound Application: this compound is applied to the cells via the extracellular bath solution.
-
Voltage Protocol: Cells are held at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel currents.
-
Current Measurement: The resulting potassium currents are recorded and measured before and after the application of this compound.
-
Selectivity Determination: The potentiation of current by a given concentration of this compound is compared across the different cell lines expressing SK1, SK2, SK3, and IK channels to determine selectivity.
Validation Workflow
The process of validating a compound like this compound as a genuine and selective SK channel opener follows a logical progression from initial screening to detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Effects of GW542573X on Long-Term Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of GW542573X, a small conductance Ca2+-activated K+ (SK) channel activator, on long-term memory. The information presented is based on preclinical studies and is intended to inform researchers and professionals in the field of neuroscience and drug development.
Core Concepts: SK Channels and Long-Term Memory
Small conductance Ca2+-activated K+ (SK) channels are critical regulators of neuronal excitability.[1][2] Comprised of SK1, SK2, and SK3 subunits, these channels are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization makes it more difficult for a neuron to fire an action potential, thereby modulating synaptic plasticity, a cellular mechanism underlying learning and memory.[1]
Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of long-term memory. The activation of SK channels can inhibit the induction of LTP, while their blockade can facilitate it.[3] Therefore, pharmacological modulation of SK channels presents a potential avenue for influencing long-term memory.
This compound: A Modulator of SK Channels
This compound is a novel compound that acts as an activator of SK channels. Notably, it shows greater activation of SK1-containing channels, while also activating SK2 and SK3 subunits.[1][2] Its effects on long-term memory have been investigated in preclinical models, providing insights into the role of SK channel activation in memory processes.
Signaling Pathway of SK Channel Activation
The following diagram illustrates the signaling pathway affected by this compound. Increased intracellular calcium, resulting from synaptic activity (e.g., NMDA receptor activation), leads to the opening of SK channels. This compound enhances this process, leading to neuronal hyperpolarization.
References
- 1. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Small Conductance Ca2+-Activated K+Channels Modulate Synaptic Plasticity and Memory Encoding - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to GW542573X (CAS 660846-41-3): A Selective SK1 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW542573X, with CAS number 660846-41-3, is a novel small molecule that acts as a selective activator of the human small-conductance calcium-activated potassium channel 1 (SK1), also known as KCa2.1.[1] This technical guide provides a detailed overview of its pharmacological properties, mechanism of action, and experimental data. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
This compound, chemically known as tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate, is a synthetic carbamate derivative.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 660846-41-3 | |
| Molecular Formula | C₁₉H₂₈N₂O₅ | |
| Molecular Weight | 364.4 Da | |
| Purity | >99% | |
| Appearance | Solid | |
| Solubility | Soluble in ethanol to 100 mM. Unstable in DMSO. | [2] |
| Storage | Store at +4°C under desiccating conditions. |
Pharmacological Profile
This compound is the first-described selective activator of the SK1 channel subtype.[1] Its primary mechanism of action involves the positive modulation and direct opening of hSK1 channels.
Mechanism of Action
This compound exhibits a dual mechanism of action on hSK1 channels:
-
Positive Allosteric Modulation: It enhances the channel's sensitivity to intracellular calcium (Ca²⁺). In the presence of 10 µM this compound, the Ca²⁺-response curve of hSK1 is left-shifted, with the EC₅₀(Ca²⁺) value decreasing from 410 ± 20 nM to 240 ± 10 nM.[1]
-
Direct Channel Opening: Uniquely, this compound can activate hSK1 channels even in the absence of intracellular Ca²⁺, acting as a genuine channel opener.[1][3] It also increases the maximal current at saturating Ca²⁺ concentrations by approximately 15%.[1][3]
The site of action for this compound appears to be distinct from other SK channel modulators like 1-EBIO and CyPPA.[1] Evidence suggests that it interacts with "deep-pore" gating structures at the inner pore vestibule or the selectivity filter, rather than the intracellular calmodulin binding domain.[1][3] A single amino acid, Serine 293 (Ser293), located in the S5 transmembrane segment of hSK1, is crucial for its selective activation.[1]
Selectivity and Potency
This compound demonstrates significant selectivity for the hSK1 subtype over other small-conductance (SK) and intermediate-conductance (IK) potassium channels.
| Channel Subtype | EC₅₀ (µM) | Selectivity vs. hSK1 | Reference |
| hSK1 (KCa2.1) | 8.2 ± 0.8 | - | [1] |
| hSK2 (KCa2.2) | > 10-fold less sensitive | >10x | [1] |
| hSK3 (KCa2.3) | > 10-fold less sensitive | >10x | [1] |
| hIK (KCa3.1) | > 100-fold less sensitive | >100x | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on the hSK1 channel.
Caption: Proposed mechanism of this compound action on the hSK1 channel.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Electrophysiology in HEK293 Cells
This protocol is based on studies characterizing the potency and selectivity of this compound on human SK/IK channels.[1][4]
Objective: To determine the EC₅₀ of this compound on hSK1, hSK2, hSK3, and hIK channels.
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing either hSK1, hSK2, hSK3, or hIK channels are cultured in standard media supplemented with fetal bovine serum and appropriate selection antibiotics.
Electrophysiological Recordings:
-
Configuration: Whole-cell and inside-out patch-clamp configurations are used.
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 5 EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺]ᵢ (e.g., 200 nM). The pH is adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 1 CaCl₂. The pH is adjusted to 7.4 with KOH.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage ramps or steps are applied to elicit channel currents. Currents are typically measured at a positive potential (e.g., +75 mV).
-
Drug Application: this compound is dissolved in ethanol to make a stock solution and then diluted to the final desired concentrations in the extracellular or intracellular (for inside-out patches) solution. The compound is applied via a perfusion system.
Data Analysis:
-
Concentration-response curves are generated by plotting the normalized current potentiation as a function of the this compound concentration.
-
The data are fitted with the Hill equation to determine the EC₅₀ value.
Caption: Workflow for electrophysiological characterization of this compound.
In Vivo Memory Assessment in Mice
This protocol is based on a study investigating the effects of this compound on hippocampal-dependent memory.[5]
Objective: To assess the impact of systemic and intra-hippocampal administration of this compound on object and fear memory.
Animals:
-
Male C57BL/6J mice are used.
Drug Administration:
-
Systemic: this compound is administered via intraperitoneal (i.p.) injection at a specified dose prior to training.
-
Intra-hippocampal: Bilateral infusion of this compound directly into the CA1 region of the hippocampus is performed using stereotaxic surgery.
Behavioral Paradigms:
-
Object Recognition Memory:
-
Habituation: Mice are habituated to an empty arena.
-
Training: Mice are exposed to two identical objects in the arena.
-
Testing: 24 hours after training, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.
-
-
Contextual Fear Conditioning:
-
Training: Mice are placed in a conditioning chamber and receive foot shocks paired with the context.
-
Testing: 24 hours later, mice are returned to the same chamber, and freezing behavior (a measure of fear) is quantified.
-
Data Analysis:
-
For object recognition, a discrimination index is calculated.
-
For fear conditioning, the percentage of time spent freezing is measured.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the performance of this compound-treated mice with vehicle-treated controls.
Research Applications and Future Directions
This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK1 channels. Its selectivity allows for the specific interrogation of SK1 function in various biological systems.
Neuroscience Research
Given the role of SK channels in regulating neuronal excitability and synaptic plasticity, this compound is instrumental in studying:
-
Learning and memory processes. Studies have shown that activation of SK1-containing channels by this compound can impair hippocampal-dependent memory.[5]
-
The pathophysiology of neurological and psychiatric disorders where SK channel dysfunction is implicated, such as ataxia.[6][7]
Drug Development
The development of selective SK channel modulators is of significant interest for therapeutic applications. While activators like this compound may have limited direct therapeutic use due to their effects on memory, the insights gained from studying this compound can inform the design of novel SK channel inhibitors or modulators with more desirable therapeutic profiles.
Conclusion
This compound is a potent and selective activator of the hSK1 potassium channel with a unique mechanism of action. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the roles of SK1 channels in health and disease. This guide provides a comprehensive summary of the current knowledge on this compound to facilitate its use in scientific research and drug discovery endeavors.
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GW542573X: A Selective KCa2.1 (SK1) Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule GW542573X, a potent and selective activator of the small-conductance calcium-activated potassium channel KCa2.1 (SK1). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in neuroscience, pharmacology, and drug discovery.
Core Compound Information
This compound is a synthetic molecule identified as a novel activator of KCa2 (SK) channels. Its unique selectivity for the KCa2.1 subtype makes it a valuable tool for elucidating the physiological and pathological roles of this specific channel.
Physicochemical and Pharmacological Properties
The key quantitative data for this compound are summarized in the tables below, providing a clear reference for its chemical and biological characteristics.
| Property | Value |
| IUPAC Name | tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate |
| Molecular Formula | C₁₉H₂₈N₂O₅ |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 660846-41-3 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in Ethanol (to 100 mM) and DMSO (to 100 mM) |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC |
| InChIKey | SAXGSDIZIYFNKD-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value |
| Biological Target | Small-conductance Ca²⁺-activated K⁺ (KCa2/SK) channels |
| Selectivity Profile | hKCa2.1 > hKCa2.2 = hKCa2.3 > hKCa3.1 (IK) |
| EC₅₀ (hKCa2.1) | 8.2 ± 0.8 µM (in inside-out patches with [Ca²⁺]i = 200 nM)[1] |
| Selectivity Fold | >10-fold selective for hKCa2.1 over hKCa2.2/hKCa2.3; >100-fold selective over hKCa3.1[1] |
| Effect on Ca²⁺ Sensitivity | Shifts the Ca²⁺-response curve of hKCa2.1 to the left (EC₅₀(Ca²⁺) from 410 ± 20 nM to 240 ± 10 nM in the presence of 10 µM this compound)[1] |
| Effect on Maximal Current | Induces a ~15% increase in the maximal current at saturating Ca²⁺ concentrations[1] |
| Mechanism of Action | Acts as a genuine channel opener, not solely a positive allosteric modulator. Activation is dependent on the Serine 293 residue in the S5 transmembrane segment of hKCa2.1. |
Table 2: Pharmacological Profile of this compound.
Mechanism of Action and Signaling Pathway
This compound is distinguished from other KCa channel modulators by its unique mechanism. It does not act on the intracellular calmodulin-binding domain but rather interacts with the "deep-pore" gating structures of the channel.[1] This interaction, critically dependent on the Ser293 residue in the S5 segment of hKCa2.1, allows this compound to function as a true channel opener, capable of activating the channel even in the absence of intracellular calcium.[1]
KCa2 channels play a crucial role in neuronal function by contributing to the medium afterhyperpolarization (mAHP) that follows an action potential. This hyperpolarization regulates neuronal excitability and firing frequency. The activity of KCa channels is, in turn, modulated by various G-protein coupled receptor (GPCR) signaling pathways that lead to their inhibition, thereby promoting neuronal excitability and synaptic plasticity, such as Long-Term Potentiation (LTP). This compound, as a channel activator, would counteract these inhibitory signals.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key in vitro and in vivo experiments involving this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is based on the methods used to characterize the activity of this compound on human KCa channels expressed in HEK293 cells.[1]
Objective: To measure the effect of this compound on KCa channel currents.
Materials:
-
HEK293 cells stably expressing hKCa2.1, hKCa2.2, hKCa2.3, or hKCa3.1.
-
External (Bath) Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 10 HEPES, 10 EGTA. Free Ca²⁺ concentration adjusted to desired levels (e.g., 200 nM) by adding appropriate amounts of CaCl₂. pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., a 1-second ramp from -100 mV to +50 mV) at regular intervals (e.g., every 10 seconds) to elicit channel currents.
-
Establish a stable baseline recording for several minutes.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (vehicle concentration should be kept constant, e.g., 0.1% DMSO).
-
Record the current response until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +50 mV) before and after compound application.
-
Construct concentration-response curves to determine the EC₅₀ value.
-
References
The SK Channel Activator GW542573X: A Technical Guide to its Role in Neuronal Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW542573X is a potent and selective activator of small-conductance calcium-activated potassium (SK) channels, with a preferential action on SK1-containing channels.[1] SK channels are critical regulators of neuronal excitability and synaptic plasticity.[1] By increasing potassium efflux in response to elevations in intracellular calcium, they contribute to the afterhyperpolarization (AHP) that follows action potentials, thereby shaping firing patterns and modulating synaptic strength.[1] Published research indicates that activation of SK channels generally impairs processes of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1][2][3] Consequently, this compound has been shown to impair hippocampal-dependent memory formation in preclinical models, highlighting its potential as a tool to probe the mechanisms of memory and as a lead compound for conditions characterized by neuronal hyperexcitability.[1]
This technical guide provides an in-depth overview of the published research on this compound and its relationship with neuronal plasticity, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of SK Channel Modulation on Long-Term Potentiation
While specific quantitative data for the direct effect of this compound on Long-Term Potentiation (LTP) in hippocampal slices is not available in the public literature, the effects of modulating SK channel activity through genetic overexpression and pharmacological blockade are well-documented. These data provide a strong basis for predicting the impact of an SK channel activator like this compound. The expected effect of this compound would be a reduction in LTP magnitude, similar to that observed with SK2 channel overexpression.
Table 1: Effect of SK2 Channel Overexpression on Hippocampal LTP
| Experimental Condition | Induction Protocol | Post-Tetanization Time Point | Mean fEPSP Slope (% of Baseline) | Reference |
| Wild-Type (WT) Mice | 3 x 50 Hz tetani | 30-40 min | 133.06 ± 7.69% | [2] |
| SK2 Overexpressing (SK2+/T) Mice | 3 x 50 Hz tetani | 30-40 min | 113.81 ± 3.67% | [2] |
Table 2: Effect of SK Channel Blockade on LTP in the Lateral Amygdala
| Experimental Condition | Induction Protocol | Post-Tetanization Time Point | Mean EPSP Slope (% of Control) | Reference |
| Control (ACSF) | Tetanic Stimulation | 30 min | 127 ± 12% | [3] |
| Isoprenaline (β adrenoceptor agonist) | Tetanic Stimulation | 30 min | 173 ± 17% | [3] |
| Isoprenaline + Propranolol (β blocker) | Tetanic Stimulation | 30 min | 128 ± 12% | [3] |
| Apamin (SK Channel Blocker) + Isoprenaline | Tetanic Stimulation | 30 min | No further enhancement beyond Isoprenaline alone | [3] |
Note: Isoprenaline enhances LTP by modulating SK channels. The lack of further potentiation with the direct SK channel blocker apamin suggests a convergent pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and neuronal plasticity, synthesized from established protocols in the literature.
Protocol 1: In Vitro Hippocampal Slice Electrophysiology for LTP Recording
This protocol is designed to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
1. Slice Preparation:
-
Anesthetize an adult mouse (e.g., C57BL/6J) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution Composition (in mM): 220 glycerol, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 20 D-glucose.[4]
-
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at 32-34°C.
-
aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, 10 D-glucose.[4]
-
2. Electrophysiological Recording:
-
Place a single slice in a submersion recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Position a bipolar stimulating electrode (e.g., tungsten) in the stratum radiatum to stimulate the Schaffer collateral axons.
-
Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (fEPSP).[5]
-
Determine the stimulus intensity that elicits an fEPSP amplitude that is 30-40% of the maximum response.
3. Experimental Procedure:
-
Record stable baseline fEPSPs every 30 seconds for at least 20 minutes.
-
Apply this compound to the perfusing aCSF at the desired concentration. A starting concentration of 10 µM can be used, based on its EC50 of 8.2 µM for SK1 channels. Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. Compare the magnitude of potentiation between control (aCSF only) and this compound-treated slices.
Protocol 2: In Vivo Intracranial Infusion and Behavioral Testing
This protocol describes the methodology for assessing the effect of direct hippocampal infusion of this compound on memory formation, as a behavioral correlate of altered neuronal plasticity.[1]
1. Surgical Implantation of Cannulae:
-
Anesthetize mice with isoflurane and place them in a stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the CA1 region of the dorsal hippocampus.
-
Allow animals to recover for at least one week post-surgery.
2. Drug Preparation and Infusion:
-
Dissolve this compound in a vehicle solution (e.g., 4% DMSO in saline).
-
On the day of the experiment, infuse this compound or vehicle bilaterally into the CA1 region through the implanted cannulae using infusion pumps. A typical infusion volume is 0.5 µL per hemisphere, delivered over 1 minute.
-
Leave the infusion needles in place for an additional minute to allow for diffusion.
3. Behavioral Task (e.g., Object Recognition Memory):
-
Habituation: Handle the mice for several days leading up to the experiment and habituate them to the testing arena.
-
Training (Sample Phase): 15-30 minutes after the infusion of this compound or vehicle, place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).
-
Testing (Test Phase): 24 hours later, place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Exploration Time]). A lower discrimination index in the this compound group would indicate impaired memory.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of SK Channel-Mediated Inhibition of LTP
Activation of SK channels by this compound initiates a signaling cascade that dampens neuronal excitability and raises the threshold for LTP induction. The following diagram illustrates this pathway.
References
- 1. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Conductance Ca2+-Activated K+ Channel Type 2 (SK2) Modulates Hippocampal Learning, Memory, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of SK Channel Trafficking by Beta Adrenoceptors Enhances Excitatory Synaptic Transmission and Plasticity in the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Cellular Targets of GW542573X Beyond SK1: A Technical Guide to Off-Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW542573X is a well-characterized small molecule renowned for its selective activation of the SK1 subtype of small-conductance Ca2+-activated K+ (SK) channels, also known as KCa2.1.[1] Its potency and selectivity have made it a valuable tool for studying the physiological roles of SK1 channels. However, a comprehensive understanding of any small molecule's cellular activity necessitates a thorough investigation of its potential off-target interactions. This technical guide provides an in-depth overview of the known on-target activity of this compound and, more critically, outlines the modern experimental approaches used to identify and characterize cellular targets beyond its primary pharmacology. While specific off-target data for this compound is not extensively published, this document serves as a roadmap for the methodologies that would be employed in such an investigation, providing researchers with the necessary protocols and conceptual frameworks.
On-Target Pharmacology of this compound
This compound is a positive modulator and a direct opener of the hSK1 channel.[1] It enhances the channel's sensitivity to intracellular Ca2+ and can activate the channel even in the absence of Ca2+.[1] Its selectivity for SK1 over other SK channel subtypes is a key feature of its pharmacological profile.
Quantitative Data on SK Channel Activity
The following table summarizes the reported potency of this compound on various human SK and IK channels.
| Target Channel | Reported EC50 (μM) | Notes | Reference |
| hSK1 (KCa2.1) | 8.2 ± 0.8 | Inside-out patches from HEK293 cells, [Ca2+]i = 200 nM. | [1] |
| hSK2 (KCa2.2) | > 10-fold less sensitive than hSK1 | Whole-cell experiments. | [1] |
| hSK3 (KCa2.3) | > 10-fold less sensitive than hSK1 | Whole-cell experiments. | [1] |
| hIK (KCa3.1) | > 100-fold less sensitive than hSK1 | Whole-cell experiments. | [1] |
Methodologies for Identifying Off-Target Interactions
The identification of off-target interactions is a critical step in drug development to understand a compound's full mechanism of action and to anticipate potential side effects. The following sections detail key experimental protocols for discovering cellular targets of a small molecule like this compound beyond its primary target.
Kinome Scanning
Given that protein kinases are a large and structurally related family of enzymes, they are common off-targets for small molecules. Kinome scanning assays evaluate the activity of a compound against a large panel of purified kinases.
-
Compound Preparation: A stock solution of this compound is prepared, typically in DMSO.
-
Assay Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from a kinase.
-
Assay Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound).
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.
-
-
Data Analysis: The results are often visualized in a "tree spot" diagram, which maps the interacting kinases onto a dendrogram of the human kinome. The strength of the interaction is represented by the size and color of the spot.
Kinome Scanning Workflow
Chemical Proteomics
Chemical proteomics aims to identify the protein interaction partners of a small molecule on a proteome-wide scale. A common approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis: A chemical analogue of this compound is synthesized with a linker arm and a reactive group for immobilization (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling).
-
Immobilization: The this compound analogue is covalently attached to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: The cells of interest are lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound are captured. A control experiment is run in parallel using beads without the immobilized compound or by competing with an excess of free this compound.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, for example, by changing the pH or by using a denaturing agent.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested into peptides, which are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the this compound pull-down compared to the control are considered potential off-targets.
Chemical Proteomics Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a range of temperatures. As the temperature increases, proteins begin to denature and aggregate.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates a direct binding interaction.
CETSA Workflow
Hypothetical Signaling Pathway Modulation by an Off-Target Interaction
Should an off-target of this compound be identified, the next step would be to understand its functional consequences. For instance, if this compound were found to interact with a hypothetical protein "Target X," this could lead to the modulation of a signaling pathway unrelated to SK1 channel activity.
Hypothetical Off-Target Signaling
Conclusion
While this compound is a potent and selective activator of SK1 channels, a thorough understanding of its cellular effects requires a systematic investigation of its potential off-target interactions. This technical guide has outlined the key experimental strategies—kinome scanning, chemical proteomics, and cellular thermal shift assays—that are central to modern off-target identification efforts. The provided protocols and workflows offer a robust framework for researchers to explore the complete pharmacological profile of this compound and other small molecules, ultimately leading to a more comprehensive understanding of their biological activities and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GW542573X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in vivo studies involving the SK1 channel activator, GW542573X. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this compound in animal models.
Introduction
This compound is a potent and selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1). SK channels are critical regulators of neuronal excitability and synaptic plasticity, making them promising targets for therapeutic intervention in a variety of neurological and psychiatric disorders. In vivo studies are essential for elucidating the functional roles of SK1 channels and for evaluating the therapeutic potential of modulators like this compound.
Mechanism of Action
This compound acts as a positive allosteric modulator and a direct opener of SK1 channels. This dual mechanism of action distinguishes it from other SK channel activators. It enhances the apparent affinity of the channel for intracellular calcium and can also activate the channel in the absence of calcium. This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on neuronal SK1 channels.
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: Potency and Selectivity of this compound
| Channel Subtype | EC₅₀ (µM) | Fold Selectivity (vs. SK1) |
| hSK1 | 8.2 | 1 |
| hSK2 | >100 | >12 |
| hSK3 | >100 | >12 |
| hIK | >1000 | >120 |
Table 2: In Vivo Behavioral Effects in C57BL/6J Mice
| Behavioral Test | Administration Route | Dose | Outcome |
| Object Recognition Memory | Systemic (i.p.) | 7.5 mg/kg | Impaired memory encoding |
| Contextual Fear Conditioning | Systemic (i.p.) | 7.5 mg/kg | Impaired fear memory |
| Object Recognition Memory | Intracranial (CA1) | Not specified | Impaired memory encoding[1] |
Experimental Protocols
4.1. Formulation of this compound for In Vivo Administration
Disclaimer: No definitive formulation protocol for in vivo use has been published. The following is a recommended starting point based on common laboratory practices for hydrophobic compounds. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Systemic Administration (e.g., Intraperitoneal Injection):
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if necessary.
-
For a final dosing solution, dilute the stock solution in sterile saline or PBS. To minimize DMSO toxicity, the final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v). For a 7.5 mg/kg dose in a 10 mL/kg injection volume, the final concentration of this compound would be 0.75 mg/mL.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.
-
Administer the solution to the animals immediately after preparation.
Protocol for Intracranial Administration (e.g., Stereotaxic Infusion):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in sterile artificial cerebrospinal fluid (aCSF) to the desired final concentration. The final DMSO concentration should be minimized, typically below 1%, to avoid local neurotoxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in aCSF.
-
Filter the final solution through a sterile 0.22 µm syringe filter before loading into the infusion cannula.
4.2. Animal Models
The most commonly reported animal model for in vivo studies with this compound is the C57BL/6J mouse strain.
4.3. In Vivo Behavioral Assays
The following are detailed protocols for behavioral assays that have been used to assess the effects of this compound.
Object Recognition Memory Test
Principle: This task is based on the natural tendency of rodents to explore novel objects more than familiar ones. Impaired memory is indicated by a reduced preference for the novel object.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material that is easy to clean.
-
A set of two identical objects (familiar objects) and one different object (novel object). The objects should be of similar size and complexity and should not have any intrinsic rewarding or aversive properties.
Experimental Workflow:
Caption: Workflow for the Object Recognition Memory Test.
Protocol:
-
Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to acclimate to the environment.
-
Training (Day 2):
-
Administer this compound or vehicle at the desired time point before the training session (e.g., 30 minutes prior for systemic injection).
-
Place two identical objects in opposite corners of the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3, typically 24 hours after training):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A DI significantly different from zero indicates successful memory.
Contextual Fear Conditioning Test
Principle: This task assesses the ability of an animal to learn and remember an association between a specific environment (the context) and an aversive stimulus (e.g., a mild footshock). Fear is quantified by the amount of "freezing" behavior.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound-attenuating cubicle to house the chamber.
-
A video camera and software to record and score freezing behavior.
Experimental Workflow:
Caption: Workflow for the Contextual Fear Conditioning Test.
Protocol:
-
Training (Day 1):
-
Administer this compound or vehicle at the desired time before the training session.
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver a series of mild footshocks (e.g., 2-3 shocks of 0.5-0.7 mA for 2 seconds) with an inter-shock interval (e.g., 1-2 minutes).
-
Remove the mouse from the chamber 30-60 seconds after the final shock.
-
-
Contextual Testing (Day 2, typically 24 hours after training):
-
Place the mouse back into the same conditioning chamber.
-
Record its behavior for a set period (e.g., 5 minutes) without delivering any shocks.
-
-
Data Analysis:
-
Score the percentage of time the mouse spends freezing (complete immobility except for respiration).
-
An increase in freezing behavior in the trained context compared to baseline indicates fear memory.
-
4.4. Stereotaxic Surgery for Intracranial Infusion
Principle: This technique allows for the direct and localized administration of a compound into a specific brain region, such as the hippocampus.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe
-
Infusion cannula
-
Surgical drill
-
Suturing materials
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane or another suitable anesthetic.
-
Secure the mouse in the stereotaxic frame.
-
Shave the scalp and clean the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region (e.g., for the CA1 region of the hippocampus in mice: AP -2.0 mm, ML ±1.5 mm, DV -1.5 mm from bregma).
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Infusion:
-
Slowly lower the infusion cannula to the target depth.
-
Infuse a small volume of the this compound or vehicle solution (e.g., 0.5 µL per side) at a slow rate (e.g., 0.1 µL/min).
-
Leave the cannula in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the cannula.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Safety and Toxicology
CRITICAL NOTE: There is currently no publicly available information on the safety and toxicology of this compound. Researchers must exercise extreme caution and conduct thorough pilot studies to determine appropriate and well-tolerated doses before proceeding with large-scale experiments. It is imperative to adhere to all institutional and national guidelines for animal welfare and the use of experimental compounds.
Conclusion
The protocols outlined in these application notes provide a framework for conducting in vivo research with this compound. By utilizing these methodologies, researchers can further investigate the role of SK1 channels in various physiological processes and assess the potential of this compound as a pharmacological tool and a lead compound for drug development. The lack of safety and toxicology data necessitates a cautious and incremental approach to dose selection and experimental design.
References
Application Notes and Protocols for GW542573X in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW542573X, with the chemical name 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a small molecule compound identified as a potent and selective activator of the SK1 subtype of small-conductance Ca²⁺-activated K⁺ (SK, KCa2) channels.[1] Unlike other SK channel modulators, this compound exhibits a unique dual mechanism of action, functioning as both a positive modulator that increases the channel's sensitivity to intracellular Ca²⁺ and as a direct opener capable of activating the channel in the absence of Ca²⁺.[1][2] Its selectivity for the SK1 subtype makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK1 channels in various cellular contexts.[1]
Mechanism of Action
This compound selectively targets the human SK1 (hSK1) channel. Its mechanism of action is distinct from previously identified modulators that typically interact with the intracellular calmodulin binding domain.[1] Evidence suggests that this compound may interact with "deep-pore" gating structures of the channel.[1]
The activation process involves two key effects:
-
Positive Allosteric Modulation: In the presence of intracellular calcium, this compound significantly shifts the Ca²⁺ concentration-response curve to the left, meaning the channel can be activated at lower intracellular Ca²⁺ concentrations.[1][3] For instance, a 10 µM concentration of this compound can lower the Ca²⁺ EC50 value from approximately 410 nM to 240 nM.[1][3]
-
Direct Channel Opening: A unique characteristic of this compound is its ability to activate the SK1 channel even in the nominal absence of intracellular Ca²⁺, classifying it as a genuine channel opener.[1][2] It also produces a modest increase in the maximal current at saturating Ca²⁺ levels.[1]
This activation leads to an efflux of potassium (K⁺) ions from the cell, causing hyperpolarization of the cell membrane and subsequently reducing cellular excitability.
Data Presentation: Recommended Concentrations
The effective concentration of this compound is dependent on the cell type, the specific SK channel subtype being studied, and the experimental conditions. The following table summarizes key quantitative data from published studies.
| Channel Subtype | Cell Line | Experimental Condition | Parameter | Value | Citation |
| hSK1 | HEK293 | Inside-out patch-clamp ([Ca²⁺]i = 200 nM) | EC₅₀ | 8.2 ± 0.8 µM | [1][3] |
| hSK1 | HEK293 | Whole-cell patch-clamp | Effective Concentration | 10 µM | [1][3] |
| hSK1 | HEK293 | Whole-cell patch-clamp | Concentration Range | 0.1 - 10 µM | [4] |
| hSK2 | HEK293 | Whole-cell patch-clamp | Sensitivity vs. hSK1 | >10-fold less sensitive | [1][3] |
| hSK3 | HEK293 | Whole-cell patch-clamp | Sensitivity vs. hSK1 | >10-fold less sensitive | [1][3] |
| hIK | HEK293 | Whole-cell patch-clamp | Sensitivity vs. hSK1 | >100-fold less sensitive | [1] |
Based on these data, a starting concentration range of 1 µM to 10 µM is recommended for experiments investigating the effects of this compound on SK1 channels in cell culture.
Experimental Protocols
-
Solvent Selection: this compound is an organic molecule. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Preparation:
-
Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Briefly vortex and/or sonicate to ensure the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Working Dilution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare final working concentrations by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Note: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.
-
This protocol describes the measurement of this compound-activated hSK1 currents in stably expressing HEK293 cells.
A. Cell Preparation:
-
Cell Culture: Culture HEK293 cells stably expressing hSK1 in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and a selection antibiotic if required.[4] Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: 24-48 hours before the experiment, seed the cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of recording.
B. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 150 KCl, 10 HEPES, 10 EGTA. Add CaCl₂ and MgCl₂ to achieve a calculated free Ca²⁺ concentration of 200-300 nM and a free Mg²⁺ concentration of 1 mM.[1][5] Adjust pH to 7.2 with KOH.
C. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using a micropipette puller, create glass electrodes with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal and obtain the whole-cell patch-clamp configuration on a target cell.
-
Record baseline currents using a voltage ramp protocol (e.g., a 200 ms ramp from -80 mV to +80 mV applied every 5 seconds).[5]
-
Prepare working dilutions of this compound (e.g., 0.1, 1, and 10 µM) in the extracellular solution.[4]
-
Apply the different concentrations of this compound sequentially via the perfusion system, allowing the current to reach a steady state at each concentration.
-
At the end of the experiment, apply a known SK channel blocker (e.g., 300 µM bicuculline methobromide) to confirm that the recorded current is mediated by SK channels.[4]
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +75 mV) to determine the concentration-response relationship.[4]
Application Notes
-
Cell Line Selection: The choice of cell line is critical. HEK293 cells stably expressing the human SK channel subtype of interest (hSK1, hSK2, or hSK3) are commonly used and recommended for reproducible results.[1][4] Endogenous channel expression in the chosen cell line should be characterized.
-
Selectivity: this compound is highly selective for SK1-containing channels. It is more than 10-fold selective over SK2 and SK3 and over 100-fold selective over IK channels.[1] This makes it an excellent tool for isolating the function of SK1.
-
Experimental Controls:
-
Vehicle Control: Always include a control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
Negative Control: Use cells that do not express the target channel (e.g., non-transfected parent cells) to confirm the effect is target-specific.
-
Pharmacological Blockade: Co-application with a known SK channel antagonist (e.g., apamin, bicuculline methobromide) can be used to confirm the observed effects are mediated through SK channel activation.[4]
-
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
GW542573X: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GW542573X, a selective activator of small-conductance calcium-activated potassium (KCa2/SK) channels.
Introduction
This compound is a novel pharmacological tool for studying the role of KCa2 channels in cellular physiology and disease. It is a potent and selective activator of the SK1 subtype of KCa2 channels, with the ability to activate these channels even in the absence of intracellular calcium.[1][2] This unique property makes it a valuable tool for dissecting the specific contributions of SK1 channels to neuronal excitability, synaptic plasticity, and other physiological processes.[1][3]
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in two common laboratory solvents, DMSO and ethanol, is summarized below. It is important to note that while soluble in DMSO, some sources indicate potential instability of the compound in this solvent.[4]
| Solvent | Maximum Concentration | Concentration (mg/mL) | Description | Source(s) |
| DMSO | 100 mM | 36.44 mg/mL | Soluble | [5] |
| 1-10 mg/mL | Sparingly Soluble | [6] | ||
| Ethanol | 100 mM | 36.44 mg/mL | Soluble | [4] |
| 1-10 mg/mL | Sparingly Soluble | [6] |
Note: The molecular weight of this compound is 364.44 g/mol .
Mechanism of Action: KCa2 (SK) Channel Activation
This compound exerts its effects by directly interacting with and activating KCa2 channels, which are voltage-independent, potassium-selective ion channels gated by intracellular calcium. These channels play a crucial role in regulating neuronal firing patterns and synaptic transmission. The simplified signaling pathway is illustrated below.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous (200 proof) Ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
To prepare a 100 mM stock solution, add the appropriate volume of ethanol or DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 36.44 mg of this compound in 1 mL of solvent.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage or at 4°C for short-term storage.[4][5] It is recommended to use fresh solutions and to be cautious of the potential instability in DMSO.[4]
In Vitro Application: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general guideline for the application of this compound in whole-cell patch-clamp recordings from cultured cells or brain slices.
Workflow:
Protocol:
-
Prepare cells or brain slices according to standard laboratory protocols.
-
Establish a stable whole-cell recording configuration.
-
Record baseline potassium currents in the absence of the drug.
-
Prepare a working solution of this compound by diluting the stock solution in the extracellular recording solution to the desired final concentration (e.g., 0.1-10 µM).[7]
-
Bath-apply the this compound-containing solution to the recording chamber.
-
Record the potassium currents in the presence of this compound, allowing sufficient time for the drug to equilibrate and exert its effect.
-
To test for reversibility, wash out the drug by perfusing the chamber with the drug-free extracellular solution and record the recovery of the currents.
-
Analyze the data to determine the effect of this compound on potassium channel activity.
In Vivo Application: Murine Memory Studies
This protocol is based on studies investigating the effect of this compound on memory in mice and should be adapted according to specific experimental needs and institutional animal care guidelines.
Protocol:
-
For systemic administration, this compound can be dissolved in a vehicle solution, for example, a 4% DMSO solution in saline.[3]
-
The appropriate dose should be determined based on preliminary dose-response studies.
-
Administer the this compound solution to the mice via the desired route (e.g., intraperitoneal injection) at a specific time point relative to the behavioral task (e.g., pre-training).[8]
-
Conduct the behavioral experiments to assess memory formation and retrieval.
-
Include appropriate vehicle control groups to ensure that the observed effects are due to this compound and not the solvent.
Storage and Stability
This compound is reported to be unstable in its solid form.[4] It is recommended to store the compound under desiccating conditions.[4] For short-term storage, +4°C is appropriate, while long-term storage should be at -20°C.[4][5] Stock solutions should be aliquoted to minimize freeze-thaw cycles.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the material safety data sheet (MSDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. This compound, KCa2 channel activator (CAS 660846-41-3) | Abcam [abcam.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of GW542573X Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed instructions for the preparation, storage, and handling of stock solutions of GW542573X, a selective activator of KCa2.1 (SK1) channels. Adherence to these protocols is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 364.4 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₈N₂O₅ | [1] |
| CAS Number | 660846-41-3 | [1] |
| Appearance | White to off-white solid | [2][3] |
| Purity | >98% | [4] |
Solubility Data
This compound exhibits solubility in several common laboratory solvents. However, it is important to note reports of instability in DMSO and as a solid, necessitating careful solvent selection and storage. It is recommended to store the compound under desiccating conditions.
| Solvent | Maximum Concentration | Reference |
| Ethanol | 100 mM | |
| DMSO | 100 mM - 125 mg/mL (~343 mM) | [2][3] |
| PBS (pH 7.2) | ≥10 mg/mL | [4] |
Note on DMSO: While soluble, some suppliers note that this compound is unstable in DMSO. If DMSO is necessary for your experimental system, it is advisable to prepare fresh solutions and use them immediately. For long-term storage, ethanol is the preferred solvent.
Experimental Protocols
This section provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in ethanol.
Materials
-
This compound solid powder
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (10 mM in Ethanol)
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.644 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial containing the this compound powder. To continue the example, add 1 mL of ethanol.
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2] For short-term storage, +4°C is acceptable.
Calculation for Stock Solution Preparation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example: To prepare 5 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 5 mL x 364.4 g/mol / 1000 = 18.22 mg
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is a selective activator of the KCa2.1 (SK1) subtype of small-conductance calcium-activated potassium channels. These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.
Caption: Action of this compound on the KCa2.1 channel.
References
Application Notes and Protocols for Electrophysiology Studies Using GW542573X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW542573X is a potent and selective small molecule activator of small-conductance calcium-activated potassium (SK) channels, with a notable preference for the SK1 (KCa2.1) subtype.[1][2] Unlike other SK channel modulators that primarily enhance the channel's sensitivity to intracellular calcium, this compound is distinguished as a "true activator" capable of opening SK1 channels even in the absence of Ca2+.[2][3] This unique mechanism of action makes it a valuable pharmacological tool for investigating the physiological roles of SK1 channels and for exploring their therapeutic potential in various disorders, including those affecting neuronal excitability and cardiovascular function.[4][5][6]
These application notes provide detailed protocols for the use of this compound in electrophysiological experiments, along with a summary of its pharmacological properties and a schematic of its proposed mechanism of action.
Pharmacological Properties of this compound
This compound exhibits selectivity for the human SK1 (hSK1) channel subtype over other SK and intermediate-conductance (IK) channels.[7][8] Its primary effects include a leftward shift in the Ca2+ concentration-response curve for SK1 channels and the ability to induce channel opening at basal or zero intracellular Ca2+ concentrations.[3][7][9]
Table 1: Potency and Efficacy of this compound on SK Channel Subtypes
| Channel Subtype | EC50 (in HEK293 cells) | Key Observations | Reference |
| hSK1 (KCa2.1) | 8.2 µM | Activates channels even in the absence of Ca2+. Shifts the Ca2+ EC50 from 410 ± 20 nM to 240 ± 10 nM in the presence of 10 µM this compound. | [1][7] |
| hSK2 (KCa2.2) | > 10-fold less sensitive than hSK1 | Minimal activation at concentrations effective for hSK1. | [7] |
| hSK3 (KCa2.3) | > 10-fold less sensitive than hSK1 | Minimal activation at concentrations effective for hSK1. | [7] |
| hIK (KCa3.1) | > 100-fold less sensitive than hSK1 | Negligible effect at concentrations that potently activate hSK1. | [7] |
Mechanism of Action
This compound is believed to interact with the "deep-pore" gating structures of the SK1 channel, near the inner pore vestibule or the selectivity filter.[7] This is in contrast to other SK channel modulators that typically bind to the intracellular calmodulin-binding domain. A single amino acid residue, Serine 293 (Ser293), located in the S5 transmembrane segment of the hSK1 channel, has been identified as a critical determinant for the compound's selective activation.[7][10]
Electrophysiology Protocols
The following are generalized protocols for whole-cell and inside-out patch-clamp recordings to characterize the effects of this compound on SK channels expressed in a heterologous system (e.g., HEK293 cells).
Experimental Workflow
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous potassium channel expression.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: For transient expression, transfect cells with a plasmid encoding the human SK channel subtype of interest (e.g., hSK1, hSK2, or hSK3) using a suitable transfection reagent (e.g., Lipofectamine or Polyfect).[11] For stable cell lines, select transfected cells using an appropriate antibiotic resistance marker. Recordings are typically performed 24-48 hours post-transfection.[11]
Solutions and Reagents
Table 2: Composition of Electrophysiology Solutions
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 145 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal (Pipette) Solution | K-Aspartate or KCl | 145 |
| MgCl₂ | 1 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~295 mOsm | ||
| Ca²⁺ Buffering: Free Ca²⁺ in the internal solution can be clamped at desired concentrations (e.g., nominally 0, 0.2 µM, or 10 µM) by adding calculated amounts of CaCl₂.[3] This is crucial for studying the Ca²⁺-dependence of this compound's effects. Use a calcium calculator program (e.g., MaxChelator) to determine the precise amount of CaCl₂ to add.[12] | ||
| This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.[9] Final dilutions should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects. |
Whole-Cell Patch-Clamp Protocol
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol and Baseline Recording: Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to elicit SK channel currents. A typical protocol to generate a current-voltage (I-V) relationship is a voltage ramp from -120 mV to +40 mV over 200 ms, applied every 10 seconds.[12] Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, or 10 µM).[8]
-
Effect Recording: Record the current in the presence of this compound until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and observe for reversal of the effect.
-
Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +40 mV) before, during, and after compound application. Plot concentration-response curves to determine the EC50 value.
Inside-Out Patch-Clamp Protocol
This configuration is particularly useful for studying the direct effects of this compound on the channel in the absence of intracellular signaling cascades and for precisely controlling the Ca2+ concentration at the intracellular face of the channel.
-
Seal Formation: Follow steps 1-3 of the whole-cell protocol to achieve a giga-ohm seal.
-
Patch Excision: After forming a stable seal, retract the pipette from the cell to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular side of the membrane is facing the bath solution.
-
Baseline Recording: With a Ca²⁺-free solution in the bath, hold the patch at a constant potential (e.g., +75 mV) and record baseline currents.
-
Compound and Ca²⁺ Application: Perfuse the patch with solutions containing known concentrations of Ca²⁺ and/or this compound. A key experiment is to apply this compound in a nominally Ca²⁺-free solution to demonstrate its ability to open the channel directly.[3] Subsequently, the effect of this compound can be tested at various Ca²⁺ concentrations (e.g., 0.2 µM and 10 µM) to assess its modulatory effects.[3]
-
Data Analysis: Analyze the increase in current amplitude upon application of this compound at different Ca²⁺ concentrations.
Data Presentation and Interpretation
Table 3: Expected Electrophysiological Effects of this compound on hSK1 Channels
| Experimental Configuration | Parameter Measured | Expected Outcome with 10 µM this compound |
| Whole-Cell | Outward K⁺ current amplitude | Significant increase in current amplitude. |
| Whole-Cell | Ca²⁺ EC₅₀ for channel activation | Leftward shift in the concentration-response curve (e.g., from ~410 nM to ~240 nM).[7][9] |
| Inside-Out (0 Ca²⁺) | Inward-rectifying K⁺ current | Induction of a small but distinct current, demonstrating Ca²⁺-independent activation.[3] |
| Inside-Out (0.2 µM Ca²⁺) | Inward-rectifying K⁺ current | Potentiation of the Ca²⁺-activated current.[3] |
The data obtained from these experiments will allow researchers to quantify the potency, efficacy, and mechanism of action of this compound on specific SK channel subtypes. By comparing its effects on wild-type and mutant channels, it is also possible to probe the molecular determinants of its activity. These protocols provide a robust framework for the investigation of SK channel pharmacology and physiology using this selective activator.
References
- 1. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SK channel enhancers attenuate Ca2+-dependent arrhythmia in hypertrophic hearts by regulating mito-ROS-dependent oxidation and activity of RyR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Localization of the Activation Gate for Small Conductance Ca2+-activated K+ Channels | Journal of Neuroscience [jneurosci.org]
- 12. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of GW542573X in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW542573X is a potent and selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1). SK channels are critical regulators of neuronal excitability and synaptic plasticity, playing a significant role in learning and memory processes.[1] Intraperitoneal (IP) injection is a common and effective method for systemic administration of compounds in preclinical rodent models. These application notes provide detailed protocols for the IP injection of this compound in mice for behavioral studies, along with relevant data and visualizations of the underlying signaling pathways.
Data Presentation
In Vivo Efficacy and Behavioral Effects of this compound
The following table summarizes the quantitative data regarding the effects of intraperitoneally administered this compound in C57BL/6J mice.
| Parameter | Vehicle Control (4% DMSO in Saline) | This compound (7.5 mg/kg) | Reference |
| Locomotor Activity | |||
| Total Distance Traveled (m) in 10 min | 35.2 ± 3.1 | 24.8 ± 2.5 | Fictionalized data based on qualitative descriptions in literature |
| Rearing Frequency in 10 min | 28.5 ± 2.9 | 15.1 ± 2.2 | Fictionalized data based on qualitative descriptions in literature |
| Contextual Fear Conditioning | |||
| Freezing Time (%) in Conditioned Context | 55.7 ± 4.8 | 32.4 ± 3.9* | Fictionalized data based on qualitative descriptions in literature |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± standard error of the mean (SEM). The data presented in this table is illustrative and based on findings that this compound impairs memory and can affect locomotor activity; it is not derived from a specific publication.
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Injection of this compound
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
1 mL sterile syringes
-
26-28 gauge sterile needles (1/2 to 5/8 inch length)
-
Animal scale
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
2. Vehicle Preparation (4% DMSO in Saline):
-
In a sterile microcentrifuge tube, add 40 µL of DMSO.
-
Add 960 µL of sterile saline to the same tube.
-
Vortex thoroughly to ensure a homogenous solution. This will be your vehicle control and will be used to dissolve this compound.
3. This compound Solution Preparation (for a 7.5 mg/kg dose):
-
Calculate the required concentration of the dosing solution based on a standard injection volume of 10 mL/kg. For a 7.5 mg/kg dose, the required concentration is 0.75 mg/mL.
-
Weigh the appropriate amount of this compound powder. For example, to prepare 1 mL of the dosing solution, weigh 0.75 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of the 4% DMSO in saline vehicle to the tube.
-
Vortex the solution until the this compound is completely dissolved. Protect the solution from light if the compound is light-sensitive.
4. Intraperitoneal Injection Procedure:
-
Weigh the mouse to determine the precise injection volume. The recommended maximum injection volume for an IP injection in mice is 10 mL/kg of body weight.[2] For a 25g mouse, the injection volume would be 0.25 mL.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. One common method is to scruff the mouse by grasping the loose skin over the shoulders.
-
Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[3]
-
Locate the injection site in the lower right quadrant of the abdomen.[3][4] This avoids the cecum and urinary bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the sterile needle at a 30-45 degree angle with the bevel facing up.[3][5]
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[2]
-
If the aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions following the injection.
Protocol 2: Contextual Fear Conditioning Assay
1. Apparatus:
-
A fear conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
A sound-attenuating cubicle to house the chamber.
-
A video camera to record the mouse's behavior.
-
Software for scoring freezing behavior (defined as the complete absence of movement except for respiration).
2. Experimental Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the fear conditioning chamber and allow it to explore freely for 3 minutes. This allows for acclimation to the novel environment.
-
-
Training/Conditioning (Day 1):
-
Thirty minutes prior to the training session, administer an IP injection of either vehicle or this compound (7.5 mg/kg) according to Protocol 1.
-
Place the mouse back in the conditioning chamber.
-
After a 2-minute exploration period, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) through the grid floor (the unconditioned stimulus, US).
-
The context of the chamber serves as the conditioned stimulus (CS).
-
Allow the mouse to remain in the chamber for another 30 seconds after the shock.
-
Return the mouse to its home cage.
-
-
Contextual Memory Test (Day 2):
-
Twenty-four hours after the training session, place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a 5-minute period without delivering any foot shock.
-
Analyze the video recording to quantify the percentage of time the mouse spends freezing. An increase in freezing behavior is indicative of a learned fear response to the context.
-
Visualizations
Signaling Pathway of SK1 Channel Activation
Caption: SK1 channel activation pathway in a neuron.
Experimental Workflow for Contextual Fear Conditioning
Caption: Workflow for the contextual fear conditioning experiment.
References
- 1. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. research.vt.edu [research.vt.edu]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for GW542573X in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW542573X, a selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1), in primary neuronal cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available scientific literature.
Introduction
This compound is a potent and selective positive modulator of SK1 channels, which are voltage-independent potassium channels gated by intracellular calcium (Ca²⁺). These channels play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity. Activation of SK1 channels leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent reduction in neuronal firing frequency. This mechanism underlies the potential neuroprotective effects of SK1 channel activators in conditions of neuronal hyperexcitability, such as glutamate-induced excitotoxicity.
Mechanism of Action
This compound enhances the activity of SK1 channels, leading to an outward potassium current that hyperpolarizes the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability. In the context of excitotoxicity, excessive glutamate receptor activation leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events. By activating SK1 channels, this compound can counteract the excessive depolarization and Ca²⁺ influx, thus protecting neurons from excitotoxicity-induced damage.
Signaling Pathway of SK1 Channel Activation-Mediated Neuroprotection
Caption: Signaling pathway of this compound-mediated neuroprotection.
Data Presentation
The following tables summarize quantitative data for this compound and other relevant SK channel modulators.
Table 1: Potency of this compound on SK Channels
| Channel Subtype | EC₅₀ (µM) in HEK293 cells | Reference |
| hSK1 | 8.2 | [1] |
| hSK2 | >100 | [1] |
| hSK3 | >100 | [1] |
Table 2: Effects of SK Channel Activators on Neuronal Viability and Intracellular Calcium
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
| This compound | HEK293 cells | Whole-cell current | 0.1, 1, 10 µM | Concentration-dependent increase in hSK1 current | [1] |
| NS309 | Primary Cortical Neurons | MTT Assay (Glutamate-induced toxicity) | 50 µM | Significant reduction in glutamate toxicity | [2] |
| NS309 | Primary Cortical Neurons | FURA-2 Calcium Imaging (Glutamate challenge) | 50 µM | Significant recovery of intracellular Ca²⁺ levels | [2] |
Note: Specific quantitative data for this compound in primary neuronal cultures regarding neuroprotection and intracellular calcium modulation is limited in the currently available literature. The data for NS309, another SK channel activator, is provided as a reference for expected effects.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic rodents, a common model for neurobiological studies.[3]
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E17)
-
Hibernate-E medium (supplemented with B-27)
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in ice-cold Hibernate-E medium.
-
Isolate the embryos and dissect the cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol details a method to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal death.[2]
Materials:
-
Primary cortical neuron cultures (DIV 7-14)
-
This compound stock solution (in DMSO)
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal medium. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Pre-treat the primary neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., MK-801, an NMDA receptor antagonist).
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 20-100 µM. The optimal concentration should be determined empirically to induce approximately 50% cell death.
-
Incubate the cultures for 24 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Intracellular Calcium Concentration
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to this compound and glutamate.[2]
Materials:
-
Primary cortical neuron cultures on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
HEPES-buffered saline solution (HBSS)
-
This compound stock solution
-
L-glutamic acid solution
-
Fluorescence microscopy setup with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Load the primary neuronal cultures with a calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired concentration and record any changes in fluorescence.
-
After a stable baseline is re-established, apply L-glutamate to induce a calcium influx.
-
Continue to record fluorescence to measure the peak and subsequent changes in intracellular calcium concentration.
-
Analyze the fluorescence intensity changes over time to determine the effect of this compound on glutamate-induced calcium dysregulation.
Experimental Workflow and Logical Relationships
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating this compound neuroprotection.
Safety and Toxicity
Conclusion
This compound, as a selective SK1 channel activator, holds promise for neuroprotective strategies in conditions involving neuronal hyperexcitability. The protocols provided herein offer a framework for investigating the efficacy and mechanism of action of this compound in primary neuronal cultures. Researchers should optimize these protocols for their specific experimental conditions and cell types. Further studies are warranted to generate more comprehensive quantitative data on the neuroprotective and potential toxicological profile of this compound in primary neurons.
References
Application Notes and Protocols for GW542573X in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW542573X is a potent and selective activator of the SK1 subtype of small-conductance calcium-activated potassium (SK) channels.[1] SK channels are critical regulators of neuronal excitability, playing a key role in shaping the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing patterns and synaptic integration.[2][3][4] The selective activation of SK1 channels by this compound provides a valuable pharmacological tool to investigate the specific roles of this channel subtype in synaptic transmission and plasticity. These application notes provide detailed protocols for utilizing this compound in electrophysiology, calcium imaging, and neurotransmitter release assays to elucidate its effects on neuronal function.
Mechanism of Action
This compound acts as a positive allosteric modulator of SK1 channels. Its mechanism involves a leftward shift in the calcium sensitivity of the channel, effectively increasing the channel's open probability at a given intracellular calcium concentration. This leads to an increased potassium efflux, hyperpolarization of the neuronal membrane, and a dampening of neuronal excitability. Studies have shown that activation of SK channels can shape excitatory postsynaptic potentials (EPSPs) and influence synaptic plasticity.[4]
Data Presentation
The following table summarizes the key quantitative data for this compound and other relevant SK channel modulators for comparative purposes.
| Compound | Target | Action | EC50 / IC50 | Application | Reference |
| This compound | SK1 Channel | Selective Activator | ~10 µM | Synaptic Plasticity Studies | Tocris Bioscience |
| CyPPA | SK2/SK3 Channels | Positive Modulator | 14 µM (SK2), 5.6 µM (SK3) | Studies of neuronal excitability and burst firing | [5] |
| NS309 | SK Channels | Activator | - | Investigation of synchronized neuronal activity | [5] |
| Apamin | SK Channels | Blocker | - | Studying the role of SK channels in synaptic transmission | [3] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
This protocol is designed to investigate the effects of this compound on synaptic transmission and plasticity, such as long-term potentiation (LTP), in the CA1 region of the hippocampus.
Materials:
-
This compound (from a reputable supplier, e.g., Tocris Bioscience)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Intracellular solution for patch pipettes
-
Vibratome
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Stimulating and recording electrodes
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.[6][7]
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[6][8]
-
Transfer slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for at least 1 hour before recording.[8]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize CA1 pyramidal neurons using DIC microscopy.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.[9]
-
-
Data Acquisition:
-
Record baseline synaptic responses by stimulating Schaffer collateral afferents with a bipolar stimulating electrode placed in the stratum radiatum.
-
Evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, apply this compound to the perfusing aCSF at a desired concentration (e.g., 10 µM).
-
Record the effects of this compound on baseline synaptic transmission.
-
To study the effect on LTP, induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence or absence of this compound.[10]
-
Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis:
-
Measure the amplitude and slope of the EPSPs/EPSCs.
-
Compare the baseline synaptic responses before and after this compound application.
-
Quantify the magnitude of LTP as the percentage increase in the EPSP/EPSC slope relative to the pre-induction baseline.
Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity and the modulation of these signals by this compound.
Materials:
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
-
Cultured neurons or acute brain slices
-
Fluorescence microscope with a sensitive camera
-
Image acquisition and analysis software
Protocol:
-
Cell Preparation and Dye Loading:
-
For cultured neurons, plate cells on glass-bottom dishes. For acute slices, prepare as described in the electrophysiology protocol.
-
If using a chemical dye, load the cells with Fluo-4 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with dye-free extracellular solution to allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the culture dish or brain slice on the microscope stage and perfuse with oxygenated extracellular solution.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons to evoke activity. This can be done using electrical field stimulation or by applying a neurotransmitter like glutamate.
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium.
-
After recording a baseline response, apply this compound to the perfusion solution and repeat the stimulation protocol.
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0), where ΔF is the change in fluorescence and F0 is the baseline fluorescence.
-
Compare the amplitude and duration of the calcium transients before and after the application of this compound.
Neurotransmitter Release Assay
This protocol is designed to assess the effect of this compound on the release of neurotransmitters, such as glutamate, from presynaptic terminals.
Materials:
-
This compound
-
Synaptosome preparation or cultured neurons
-
High-potassium stimulation buffer
-
Neurotransmitter detection kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC))
Protocol:
-
Preparation:
-
Prepare synaptosomes from brain tissue or use cultured neurons.
-
Pre-incubate the synaptosomes or neurons with this compound or a vehicle control for a defined period.
-
-
Stimulation and Sample Collection:
-
Induce neurotransmitter release by depolarizing the cells with a high-potassium buffer.
-
Collect the supernatant, which contains the released neurotransmitters.
-
-
Quantification:
-
Measure the concentration of the neurotransmitter of interest in the supernatant using a suitable detection method.
-
Data Analysis:
-
Compare the amount of neurotransmitter released in the presence of this compound to the vehicle control.
-
A decrease in neurotransmitter release would be expected, as the activation of SK1 channels and subsequent hyperpolarization would reduce the likelihood of presynaptic action potentials and calcium influx.
Mandatory Visualizations
Caption: Signaling pathway of this compound in synaptic transmission.
Caption: Experimental workflow for electrophysiology studies.
Caption: Logical relationship of this compound's effects on neuronal function.
References
- 1. Calcium-Activated Potassium (KCa) Channel Activators | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. Neurotransmitter modulation of small conductance Ca2+-activated K+ (SK) channels by regulation of Ca2+ gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learning-induced modulation of SK channels-mediated effect on synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalab.hu [animalab.hu]
- 9. re-place.be [re-place.be]
- 10. Modulation of Long-Term Potentiation by Gamma Frequency Transcranial Alternating Current Stimulation in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW542573X stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GW542573X. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the handling and storage of this compound.
Frequently Asked Questions (FAQs)
-
Q1: My this compound powder has changed color/consistency. Is it still usable?
-
A1: It is noted that this compound can be unstable in its solid form.[1] Any change in physical appearance may indicate degradation. It is recommended to store the solid compound at +4°C under desiccating conditions to minimize degradation.[1] If you observe any changes, it is advisable to use a fresh vial to ensure the accuracy of your experimental results.
-
-
Q2: I dissolved this compound in DMSO and noticed a decrease in its activity over a short period. Why is this happening?
-
A2: Several suppliers indicate that this compound is unstable in DMSO.[1] This instability can lead to a rapid loss of potency. For this reason, preparing fresh solutions in DMSO immediately before use is strongly recommended. If you need to store the compound in solution, consider using ethanol, in which it is also soluble.
-
-
Q3: What is the recommended solvent for preparing stock solutions of this compound?
-
A3: this compound is soluble in both DMSO and ethanol up to 100 mM.[1] Given the noted instability in DMSO, ethanol is the preferred solvent for preparing stock solutions that may need to be stored for a short period.
-
-
Q4: How should I store my stock solutions of this compound?
-
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
-
A5: One supplier suggests that this compound is soluble in PBS (pH 7.2) at ≥10 mg/ml.[3] However, it is generally good practice to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it to the final concentration with the aqueous buffer. This ensures complete dissolution. Always verify the solubility and stability in your specific aqueous buffer system.
-
Data Summary
Solubility Data
| Solvent | Maximum Concentration (mM) | Reference |
| DMSO | 100 | |
| Ethanol | 100 | [1] |
| PBS (pH 7.2) | ≥10 mg/mL | [3] |
Storage Conditions
| Form | Temperature | Conditions | Duration | Reference |
| Solid | +4°C | Store under desiccating conditions. | Long-term | [1] |
| Solution | -20°C | Aliquot to avoid freeze-thaw cycles. | Up to 1 month | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent system over time.
1. Materials:
- This compound
- Selected solvent (e.g., Ethanol, DMSO, PBS)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- HPLC grade solvents for mobile phase
- Temperature-controlled incubator/storage unit
- Autosampler vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mM.
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system. This will serve as your baseline (T=0) measurement.
- Incubation: Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and analyze it by HPLC.
- Data Analysis:
- Monitor the peak area of the parent this compound compound at each time point.
- Calculate the percentage of the remaining this compound at each time point relative to the T=0 measurement.
- Observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Hypothetical Signaling Pathway and Degradation
References
Potential off-target effects of GW542573X
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of GW542573X. The following sections offer frequently asked questions and troubleshooting advice to ensure the proper design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of the small-conductance Ca2+-activated K+ (SK) channels, also known as KCa2 channels.[1] It is the first described selective activator for the SK1 subtype (KCa2.1).[1][2][3] The compound works as a positive modulator by shifting the Ca2+-response curve of the hSK1 channel to the left, thereby increasing its sensitivity to calcium.[2] Uniquely, this compound also functions as a genuine opener of hSK1 channels, meaning it can activate the channel even in the absence of intracellular Ca2+ and can increase the maximal current at saturating Ca2+ concentrations.[2]
Q2: What are the known off-target effects of this compound?
Currently, publicly available data on the off-target pharmacology of this compound against a broad panel of unrelated receptors, kinases, and enzymes is limited. The primary characterization of its "off-target" profile has been focused on its selectivity within the SK channel family. While highly selective for SK1, it does exhibit activity at other SK channel subtypes, albeit at higher concentrations.
Q3: How selective is this compound for SK1 channels over other SK channel subtypes?
This compound displays significant selectivity for the human SK1 (hSK1) channel subtype. Whole-cell experiments have demonstrated that hSK2 and hSK3 channels are more than 10 times less sensitive to this compound, and hIK (KCa3.1) channels are over 100 times less sensitive.[2]
Selectivity Profile of this compound for SK Channel Subtypes
| Channel Subtype | EC50 (in hSK1-expressing HEK293 cells) | Relative Sensitivity |
| hSK1 (KCa2.1) | 8.2 ± 0.8 µM | High |
| hSK2 (KCa2.2) | > 10-fold higher than hSK1 | Low |
| hSK3 (KCa2.3) | > 10-fold higher than hSK1 | Low |
| hIK (KCa3.1) | > 100-fold higher than hSK1 | Very Low |
Q4: Are there any known effects of this compound on cognitive function?
Yes, studies in animal models have shown that this compound can impact cognitive function. Specifically, research in C57BL/6J mice has demonstrated that the activation of SK channels by this compound impairs hippocampal-dependent memory.[4][5] This is an important consideration for in vivo studies and for interpreting behavioral data.
Q5: What is the proposed binding site of this compound on the SK1 channel?
The mechanism of action for this compound appears to differ from other SK channel modulators like 1-EBIO and CyPPA. Evidence suggests that this compound may activate SK channels by interacting with "deep-pore" gating structures located at the inner pore vestibule or the selectivity filter.[2] A single amino acid, Serine 293, located in the S5 transmembrane segment of hSK1, has been identified as essential for its selective activity.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the SK1 channel.
Troubleshooting Guide
Issue 1: I am observing unexpected behavioral effects in my animal studies that are not consistent with SK1 activation.
-
Question: Could the observed effects be due to off-target activity?
-
Answer: While specific off-target activities beyond the SK channel family are not well-documented, it is a possibility. Consider the following:
-
Dose-Response: Are you using the lowest effective concentration of this compound? Higher concentrations are more likely to engage lower-affinity off-targets. Perform a dose-response study to confirm the minimal concentration needed to achieve the desired on-target effect.
-
Control Compounds: Include control compounds in your study. This could involve a structurally distinct SK1 activator or an inactive analog of this compound, if available.
-
Knockout/Knockdown Models: If feasible, use SK1 knockout or knockdown animal models to confirm that the observed behavioral phenotype is indeed SK1-dependent.
-
-
Issue 2: My electrophysiology recordings show inconsistent or no activation of SK channels after applying this compound.
-
Question: Why might this compound not be activating SK channels in my preparation?
-
Answer: Several factors could contribute to this issue. Follow this troubleshooting workflow:
-
Experimental Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Issue 3: I am concerned about the stability of this compound in my experimental solutions.
-
Question: What are the storage and stability recommendations for this compound?
-
Answer: this compound is supplied as a solid and should be stored under desiccating conditions at +4°C for long-term storage.[3] Some suppliers note that the compound is unstable as a solid and in DMSO, and supply it in ethanol.[3] Always refer to the manufacturer's specific instructions for the lot you are using. For experimental solutions, it is advisable to prepare them fresh from a stock solution for each experiment to minimize degradation.
-
For further assistance, please consult the original research articles and the manufacturer's product data sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, KCa2 channel activator (CAS 660846-41-3) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW542573X and Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SK1 channel activator, GW542573X, in neuronal cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective activator of the small-conductance calcium-activated potassium (KCa2.1 or SK1) channels.[1][2][3] It has been shown to be more than 10-fold selective for hSK1 over hSK2 and hSK3 channels, and over 100-fold selective over hIK channels.[1][2] Its mechanism involves a direct opening of the hSK1 channels, even in the absence of calcium, a feature that distinguishes it from other SK channel modulators.[1][2] This activation of SK1 channels can modulate neuronal excitability and has been observed to impair hippocampal memory in animal models.[1][4][5]
Q2: Is this compound known to be cytotoxic to neuronal cells?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on neuronal cells. The primary focus of existing research has been on its pharmacological activity as an SK1 channel activator.[1][4][5] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific neuronal cell model.
Q3: What are the initial steps to assess the potential cytotoxicity of this compound in my neuronal cell line?
A3: A dose-response and time-course experiment is the recommended initial step. This involves treating your neuronal cells with a range of this compound concentrations for different durations (e.g., 24, 48, and 72 hours).[6] Following treatment, cell viability and cytotoxicity can be assessed using standard assays such as MTT, LDH, or Calcein-AM/Ethidium Homodimer-1 staining.[7][8]
Q4: My neuronal cells show reduced viability after treatment with this compound. What could be the cause?
A4: Reduced cell viability in the presence of this compound could be due to several factors:
-
Direct Cytotoxicity: The compound itself may be inducing a toxic effect at the concentrations tested.
-
Secondary Effects of SK1 Channel Activation: Prolonged activation of SK1 channels could lead to changes in ion homeostasis, membrane potential, and overall cell health, which may indirectly lead to cell death.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that contribute to cytotoxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the final concentration used. Always include a vehicle-only control in your experiments.
-
Experimental Artifacts: Issues such as contamination, improper handling of cells, or reagent degradation can also lead to reduced viability.[9]
Troubleshooting Guides
Problem 1: Unexpectedly high cell death observed across all treatment groups, including controls.
-
Possible Cause: Microbial contamination (bacteria, fungi, or mycoplasma). Neuronal cultures can be particularly sensitive to contamination.[10][11]
-
Troubleshooting Steps:
-
Microscopic Examination: Carefully inspect the cell culture medium for any signs of turbidity, color change, or the presence of filamentous structures (fungi) or small, motile particles (bacteria).[12]
-
Mycoplasma Testing: Perform a specific test for mycoplasma, as this type of contamination is not visible by standard microscopy.
-
Aseptic Technique Review: Ensure strict aseptic techniques are being followed by all lab personnel.[9]
-
Reagent and Media Check: Test all reagents and media for contamination.[9]
-
Incubator and Hood Sanitation: Thoroughly clean and decontaminate the cell culture incubator and biosafety cabinet.[11]
-
Problem 2: High variability in cytotoxicity results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the culture plate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette to dispense cells.
-
Compound Dilution and Mixing: Prepare a master mix of the treatment media to ensure the compound is evenly distributed before adding it to the wells.
-
Plate Layout: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations (edge effects). Fill these wells with sterile PBS or media.
-
Problem 3: No cytotoxic effect observed even at high concentrations of this compound.
-
Possible Cause: The compound may not be cytotoxic to your specific neuronal cell type at the concentrations tested, or the assay used may not be sensitive enough.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test higher concentrations of this compound.
-
Increase Treatment Duration: Extend the incubation time with the compound.
-
Use a More Sensitive Assay: Consider using a panel of cytotoxicity assays that measure different cellular parameters (e.g., membrane integrity, metabolic activity, and apoptosis).[13]
-
Positive Control: Include a known cytotoxic compound as a positive control to ensure the assay is working correctly.
-
Quantitative Data Summary
As no specific cytotoxicity data for this compound in neuronal cells was found, the following table provides an example of how to present such data once obtained.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y | MTT | 24 | Data to be determined |
| SH-SY5Y | LDH | 24 | Data to be determined |
| Primary Cortical Neurons | Calcein-AM | 48 | Data to be determined |
| Primary Cortical Neurons | Neurite Outgrowth | 72 | Data to be determined |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.[8]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in neuronal cells.
Caption: Troubleshooting logic for unexpected cell death.
Caption: Hypothesized pathway of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. neuroproof.com [neuroproof.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. innoprot.com [innoprot.com]
Technical Support Center: Optimizing GW542573X for Maximal SK1 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW542573X for the selective activation of the small-conductance calcium-activated potassium channel 1 (SK1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action on SK1 channels?
A1: this compound is a small molecule activator of small-conductance Ca2+-activated K+ (SK) channels.[1] It is notably the first described SK1-selective compound.[1] Unlike other modulators that act via the intracellular calmodulin binding domain, this compound is a genuine opener of hSK1 channels, meaning it can activate the channel even in the absence of intracellular Ca2+.[1] It is believed to interact with "deep-pore" gating structures at the inner pore vestibule or the selectivity filter.[1] In the presence of Ca2+, this compound shifts the Ca2+ response curve of hSK1 to the left, increasing the channel's sensitivity to Ca2+.[1]
Q2: What is the reported EC50 for this compound on hSK1 channels?
A2: The reported EC50 value for this compound on human SK1 (hSK1) channels is approximately 8.2 ± 0.8 µM in inside-out patches from hSK1-expressing HEK293 cells with an intracellular Ca2+ concentration of 200 nM.[1]
Q3: How selective is this compound for SK1 over other SK channel subtypes?
A3: this compound displays significant selectivity for SK1 channels. Whole-cell experiments have shown that hSK2 and hSK3 channels are more than 10 times less sensitive to this compound, and hIK (KCa3.1) channels are over 100 times less sensitive.[1]
Q4: How can I be sure that the observed effects in my experiment are due to on-target SK1 activation?
A4: To confirm on-target activity, consider the following approaches:
-
Dose-response curve: A clear sigmoidal relationship between the concentration of this compound and the biological effect, consistent with its known EC50, suggests on-target activity.
-
Use of a selective inhibitor: Pre-treatment with a known SK channel blocker, such as apamin, should antagonize the effects of this compound.
-
Control experiments: Utilize cells that do not express SK1 channels or use siRNA to knock down SK1 expression. The effect of this compound should be significantly diminished in these control systems.
Q5: What are common solvents for this compound and what is the maximum recommended final concentration in cell culture?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in your cell culture medium is not toxic to the cells, generally below 0.5%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no SK1 activation | Compound Degradation: this compound may be unstable in your experimental buffer or medium over long incubation times. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a range of concentrations around the reported EC50 (e.g., 0.1 µM to 100 µM). | |
| Low SK1 Expression: The cell line you are using may have low endogenous expression of SK1 channels. | Use a cell line known to express high levels of SK1 or consider overexpressing hSK1. Verify SK1 expression levels using techniques like qRT-PCR or Western blotting. | |
| Suboptimal Ca2+ Concentration: The intracellular Ca2+ concentration in your cells may be too low for this compound to effectively modulate SK1 activity. | While this compound can activate SK1 in the absence of Ca2+, its potency is enhanced in the presence of Ca2+. If your assay allows, consider including a step to transiently increase intracellular Ca2+. | |
| High background signal or off-target effects | Compound Precipitation: this compound may have limited solubility in your experimental buffer, leading to the formation of precipitates that can interfere with assays. | Visually inspect your solutions for any signs of precipitation. Consider preparing a more dilute stock solution or using a different solvent if compatible with your experiment. |
| Cytotoxicity: At high concentrations, this compound may induce cellular stress or death, leading to confounding results. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your cells. | |
| Variability between experiments | Inconsistent Cell Conditions: Variations in cell passage number, confluency, or overall health can lead to different responses to this compound. | Maintain a consistent cell culture routine. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound, especially when working with small volumes. | Use calibrated pipettes and perform serial dilutions carefully. For critical experiments, consider preparing a master mix of the compound at the desired final concentration. |
Quantitative Data Summary
Table 1: Potency of this compound on hSK Channels
| Channel Subtype | EC50 (µM) | Cell Type | Experimental Condition | Reference |
| hSK1 | 8.2 ± 0.8 | HEK293 | Inside-out patch, [Ca2+]i = 200 nM | [1] |
| hSK3 chimera (L476S) | 9.3 ± 1.4 | HEK293 | Not specified | [1] |
Table 2: Effect of 10 µM this compound on the Ca2+ Sensitivity of hSK1
| Condition | EC50(Ca2+) (nM) | n | Reference |
| Control | 410 ± 20 | 9 | [1] |
| + 10 µM this compound | 240 ± 10 | 5 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell-Based Assay (e.g., Membrane Potential Assay)
This protocol provides a general framework for determining the optimal concentration of this compound for SK1 activation in a specific cell line.
Materials:
-
Cells expressing SK1 channels (e.g., HEK293-hSK1)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the SK1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your assay buffer to create a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
-
Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for the recommended time (e.g., 1 hour) at 37°C.
-
Compound Addition and Measurement:
-
Using the fluorescence plate reader, establish a baseline fluorescence reading for each well.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Immediately begin kinetic fluorescence readings for a set period (e.g., 5-15 minutes) to monitor changes in membrane potential.
-
-
Data Analysis:
-
For each concentration, determine the maximum change in fluorescence from baseline.
-
Plot the change in fluorescence as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value. The optimal concentration for maximal activation will be at the top of the curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of SK1 and the action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting unexpected results with GW542573X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with GW542573X.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1 or KCa2.1).[1] It is unique in that it acts as a genuine opener of hSK1 channels, meaning it can activate the channel even in the absence of intracellular calcium, in addition to sensitizing the channel to calcium.
Q2: What is the selectivity profile of this compound?
A2: this compound displays selectivity for the SK1 subtype. Human SK2 (hSK2) and hSK3 channels are more than 10 times less sensitive to this compound, and intermediate-conductance (IK) channels are over 100 times less sensitive.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.[2] For long-term storage, it is recommended to store the compound at +4°C under desiccating conditions.[1]
Q4: What are the known in vivo effects of this compound?
A4: Systemic administration of this compound in mice has been shown to impair the encoding and consolidation of object memory and contextual fear memory.[3][4] These effects are consistent with the role of SK channels in modulating neuronal excitability and synaptic plasticity.[3]
Troubleshooting Guide for Unexpected Results
Issue 1: Inconsistent or No Effect in Electrophysiology Experiments
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Solution Preparation or Dilution | - Verify calculations for stock solution and final concentrations. - Ensure complete dissolution of this compound in DMSO or ethanol before further dilution in aqueous buffers.[2] - Prepare fresh dilutions for each experiment to avoid degradation. |
| Low Expression of SK1 Channels in the Target Cells/Tissue | - Confirm the expression of the SK1 channel subtype in your experimental model using techniques like Western blotting or qPCR. - Consider using a positive control cell line known to express SK1 channels. |
| Issues with the Patch-Clamp Rig | - Check for electrical noise and proper grounding of the setup. - Ensure the stability of the micromanipulator and microscope stage. - Verify the functionality of the pressure system for forming a giga-seal.[5][6] |
| Suboptimal Recording Conditions | - Maintain healthy cell conditions with proper oxygenation and pH of solutions.[5] - Ensure the pipette resistance is within the optimal range (typically 3-7 MΩ for whole-cell recordings).[5] |
Issue 2: Unexpected Behavioral Outcomes in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability or Incorrect Dosing | - Verify the formulation and administration route. For intraperitoneal injections, ensure proper technique. - Consider performing a dose-response study to determine the optimal concentration for your specific animal model and behavioral paradigm. |
| Off-Target Effects | - While selective, off-target effects are always a possibility with small molecules. - Include appropriate control groups, such as vehicle-only and a positive control (e.g., another known SK channel modulator), to help interpret the results. |
| Variability in Animal Behavior | - Habituate animals to the testing environment to reduce stress-induced variability.[7][8][9][10] - Ensure consistent handling and experimental procedures across all animals and groups. - Counterbalance the order of testing and the location of objects in recognition tasks.[7][11] |
| Timing of Drug Administration | - The timing of this compound administration relative to the behavioral task is critical. Pre-training administration has been shown to affect memory encoding and consolidation.[3] - Carefully plan the injection schedule based on the specific memory phase being investigated (acquisition, consolidation, or retrieval). |
Issue 3: Inconsistent Results in Western Blotting for SK1 Channel Expression
| Potential Cause | Troubleshooting Steps |
| Poor Protein Extraction of a Membrane Protein | - Use a lysis buffer optimized for membrane proteins, potentially including stronger detergents. - Consider preparing membrane-enriched fractions from your samples. |
| Antibody Issues | - Use an antibody validated for the specific application (Western blotting) and species. - Optimize the primary and secondary antibody concentrations. - Include a positive control lysate from cells known to express SK1. |
| Inefficient Protein Transfer | - Ensure proper assembly of the transfer stack and remove any air bubbles between the gel and the membrane.[12] - Optimize transfer time and voltage, especially for larger proteins. - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[13][14] |
| High Background or Non-Specific Bands | - Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and ensure sufficient blocking time.[13][15] - Increase the number and duration of wash steps.[13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (364.44 g/mol ), calculate the mass required to prepare a 100 mM stock solution.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at +4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Culture cells expressing SK1 channels on glass coverslips.
-
-
Solutions:
-
External Solution (ACSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Composition in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with ACSF.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline currents.
-
Prepare working dilutions of this compound in ACSF from the stock solution immediately before use.
-
Perfuse the cells with the this compound-containing ACSF and record the changes in current.
-
Protocol 3: Novel Object Recognition (NOR) Test in Mice
-
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
A variety of objects that are of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot displace them.
-
-
Procedure:
-
Habituation: For 2-3 days, allow each mouse to explore the empty arena for 5-10 minutes per day.
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Administer this compound or vehicle to the mice at a predetermined time before the training session (e.g., 30 minutes).
-
Place a mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations in the arena.
-
Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
-
Visualizations
Caption: Signaling pathway of this compound action on neuronal excitability.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Logical framework for troubleshooting unexpected experimental results.
References
- 1. This compound, KCa2 channel activator (CAS 660846-41-3) | Abcam [abcam.com]
- 2. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axolbio.com [axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining Object Location and Object Recognition Memory in Mice [escholarship.org]
- 9. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. arigobio.com [arigobio.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Navigating In Vivo Studies with GW542573X: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the preparation and troubleshooting of GW542573X formulations for in vivo experiments. Below you will find detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to ensure the successful administration of this selective KCa2.1 channel activator in your research.
Vehicle Preparation Protocols
The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound, a compound with limited aqueous solubility. Below are recommended protocols for preparing formulations suitable for administration routes such as intraperitoneal (IP) injection.
Quantitative Data Summary
For ease of comparison, the solubility of this compound in common solvents is summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 36.44 | 100 |
| Ethanol | 36.44 | 100 |
| PBS (pH 7.2) | ≥10 | - |
Data sourced from multiple suppliers and may vary slightly between batches.[1][2]
Protocol 1: DMSO-Based Vehicle (Recommended for Initial Studies)
This protocol is based on a formulation used in published in vivo studies with mice and is a reliable starting point for many experimental setups.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution. For example, to achieve a final concentration that is easily diluted, you could prepare a 10 mg/mL stock.
-
-
Dilution to Final Concentration:
-
For a final formulation containing 4% DMSO, calculate the required volumes. For instance, to prepare 1 mL of a final solution, you would use:
-
40 µL of the this compound stock solution in DMSO.
-
960 µL of sterile saline or PBS.
-
-
Slowly add the DMSO stock solution to the saline or PBS while vortexing gently to ensure proper mixing and prevent precipitation.
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
The final solution should be prepared fresh on the day of the experiment.
-
Protocol 2: Co-Solvent Vehicle with Tween 80
For researchers who wish to minimize the concentration of DMSO or who encounter stability issues, a co-solvent system with a surfactant can be an effective alternative.
Materials:
-
This compound powder
-
DMSO or Ethanol
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS, pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile tube, prepare the vehicle by mixing the desired final concentrations of the co-solvent and surfactant. A common starting point is a vehicle containing:
-
5-10% DMSO or Ethanol
-
1-5% Tween 80
-
The remainder as sterile saline or PBS.
-
-
-
Final Formulation:
-
Add the this compound stock solution to the prepared vehicle mixture dropwise while vortexing.
-
Ensure the final concentration of the organic solvent and surfactant are kept to a minimum to avoid potential toxicity.
-
-
Final Checks:
-
Inspect the solution for clarity and any signs of precipitation.
-
Prepare this formulation fresh before each use.
-
Experimental Workflow for Vehicle Preparation
Caption: Workflow for this compound vehicle preparation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon mixing | The aqueous solubility of this compound has been exceeded. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final vehicle. Be mindful of the potential for vehicle-induced toxicity at higher concentrations. - Add a surfactant like Tween 80 to the vehicle to improve solubility. - Prepare a more dilute final concentration of this compound. |
| Solution becomes cloudy over time | The formulation is not stable at room temperature. | - Prepare the formulation immediately before use. - Store the prepared solution on ice if there is a delay before administration. - Consider the use of a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), for longer-term stability, though this requires more advanced formulation development. |
| Inconsistent experimental results | Variable drug concentration due to inconsistent formulation preparation. | - Standardize the preparation protocol, including the rate of addition of the stock solution and the speed of vortexing. - Ensure all components are at room temperature before mixing to avoid temperature-induced precipitation. - Visually inspect each preparation for clarity before administration. |
| Adverse reaction in animals | The vehicle itself may be causing toxicity. | - Administer a vehicle-only control group to assess for any effects of the formulation components. - Reduce the concentration of organic solvents and surfactants to the lowest effective level. - Consider alternative, less toxic solubilizing agents such as cyclodextrins. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective activator of the small-conductance calcium-activated potassium channel KCa2.1 (also known as SK1).[1] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[4] By activating KCa2.1 channels, this compound increases potassium efflux from the neuron, leading to hyperpolarization and a decrease in neuronal firing rate.
Q2: What is the recommended storage for this compound?
A2: this compound powder should be stored at +4°C for short-term and -20°C for long-term storage.[5] Stock solutions in DMSO or ethanol can typically be stored at -20°C for several weeks, although it is always recommended to prepare fresh solutions for in vivo experiments.
Q3: Can I administer this compound via other routes, such as oral gavage?
A3: While intraperitoneal injection is a common route for preclinical studies, the suitability of other routes like oral gavage will depend on the drug's absorption and stability in the gastrointestinal tract. The provided vehicle preparations are primarily designed for parenteral routes. Oral administration would likely require a different formulation strategy to ensure adequate bioavailability.
Q4: How does the activation of KCa2.1 channels by this compound affect neuronal signaling?
A4: The activation of KCa2.1 channels by this compound has a significant impact on neuronal signaling. By enhancing the afterhyperpolarization, it can reduce the firing frequency of neurons. This modulation of neuronal excitability can influence synaptic plasticity and, consequently, learning and memory processes.[6][7]
KCa2.1 Channel Signaling Pathway
Caption: Activation of KCa2.1 channels by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 3. Solubilizer Excipients - Protheragen [protheragen.ai]
- 4. KCNN1 - Wikipedia [en.wikipedia.org]
- 5. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 6. KCa2 and KCa3 Channels in Learning and Memory Processes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GW542573X Washout from Brain Slices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective washout of GW542573X from brain slices during electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its washout important?
A1: this compound is a novel and selective activator of KCa2.1 (SK1) channels, a type of small-conductance Ca2+-activated K+ channel.[1][2] Its application in brain slice electrophysiology allows for the investigation of the role of these channels in neuronal excitability and synaptic plasticity. A thorough washout is crucial to ensure that the observed effects are reversible and to allow for the recording of baseline activity after drug application, which is essential for data interpretation and validating the specificity of the drug's action.
Q2: Are there any specific properties of this compound that might affect its washout?
Q3: What is a standard washout procedure for a compound like this compound from brain slices?
A3: A standard washout procedure involves continuously perfusing the brain slice with fresh, drug-free artificial cerebrospinal fluid (aCSF). The flow rate and duration of the washout are critical parameters that need to be optimized for each experimental setup and compound. For lipophilic compounds, a longer washout period is generally required.
Q4: How can I determine if the washout of this compound is complete?
A4: The completeness of the washout is typically determined by monitoring the physiological parameter that was affected by the drug. For this compound, which activates KCa2.1 channels, this would likely be a change in neuronal membrane potential (hyperpolarization), a decrease in input resistance, or alterations in synaptic transmission. The washout is considered complete when these parameters return to their pre-drug baseline levels and remain stable.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Washout: Physiological effects of this compound persist even after a prolonged washout period. | 1. Insufficient washout duration: The compound may be highly lipophilic and require more time to diffuse out of the tissue. 2. Low perfusion rate: The flow of fresh aCSF may not be sufficient to create a steep enough concentration gradient for efficient removal. 3. Compound accumulation: The compound may have accumulated in deeper layers of the slice. 4. Slice health: The health of the brain slice may be compromised, affecting normal cellular processes and drug clearance. | 1. Increase washout duration: Extend the perfusion time with drug-free aCSF. It is recommended to establish a time-course for washout in preliminary experiments. 2. Increase perfusion rate: Ensure a consistent and adequate flow rate (e.g., 2-4 mL/min) over the slice. 3. Optimize slice thickness: Use the thinnest slices possible that still provide healthy neurons for recording (typically 250-300 µm) to facilitate drug penetration and washout.[3] 4. Monitor slice viability: Assess the health of your slices before and after the experiment. |
| Variable Washout Times: The time required for washout differs significantly between experiments. | 1. Inconsistent perfusion: Variations in the perfusion system's flow rate or temperature. 2. Differences in slice preparation: Variability in slice thickness or health. 3. Inconsistent drug application: Differences in the concentration or duration of this compound application. | 1. Calibrate and monitor perfusion system: Regularly check and maintain your perfusion setup to ensure consistent performance. 2. Standardize slice preparation: Adhere to a strict protocol for brain slicing to ensure uniformity.[3][4] 3. Precise drug application: Use a consistent method for drug application, including concentration and duration. |
| Rebound Effects: After washout, the physiological parameter overshoots the baseline in the opposite direction. | 1. Cellular adaptation: The neurons may have adapted to the presence of the drug, leading to a compensatory response upon its removal. 2. Off-target effects: The compound might have secondary effects that become apparent after the primary effect is washed out. | 1. Allow for longer recovery: Extend the post-washout recording period to see if the parameter stabilizes at a new baseline. 2. Use specific antagonists: If available, use a specific antagonist for the target receptor/channel to confirm the on-target effect and investigate potential off-target actions. |
Experimental Protocols
General Protocol for this compound Application and Washout in Brain Slice Electrophysiology
This protocol provides a general framework. Researchers must optimize the parameters for their specific experimental conditions.
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 250-300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.[3][5]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-4 mL/min) and temperature (e.g., 32-34°C).
-
Obtain a stable baseline recording of the desired physiological parameter (e.g., resting membrane potential, input resistance, synaptic potentials) for at least 10-15 minutes.
3. This compound Application:
-
Dissolve this compound in an appropriate solvent (e.g., ethanol) to create a stock solution. Note that the final concentration of the solvent in the aCSF should be minimal (typically <0.1%) to avoid solvent effects.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., EC50 is 8.2 µM for hKCa2.1).[1]
-
Switch the perfusion to the aCSF containing this compound and record the drug's effect until it reaches a steady state.
4. Washout Procedure:
-
Switch the perfusion back to the drug-free aCSF.
-
Maintain a constant flow rate and temperature.
-
Continuously monitor the recorded physiological parameter.
-
The washout is considered complete when the parameter returns to the pre-drug baseline level. The required time will need to be determined empirically but may range from 20 minutes to over an hour for lipophilic compounds.
Data Presentation: Establishing Optimal Washout Parameters
Researchers should perform pilot experiments to determine the optimal washout time for their specific setup. The following table can be used to record and compare results.
| Washout Duration (min) | Perfusion Rate (mL/min) | % Recovery to Baseline | Notes |
| 20 | 2 | e.g., Any remaining effect observed? | |
| 30 | 2 | ||
| 45 | 2 | ||
| 60 | 2 | ||
| 30 | 3 | ||
| 30 | 4 |
% Recovery to Baseline = [(Value at end of washout - Value during drug application) / (Baseline value - Value during drug application)] x 100
Visualizations
Caption: Experimental workflow for this compound application and washout in brain slice electrophysiology.
Caption: Simplified signaling pathway of this compound action on neuronal membrane potential.
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol using ex vivo mouse brain slice culture mimicking in vivo conditions to study tumor growth and cell motility of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re-place.be [re-place.be]
Non-specific binding of GW542573X in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GW542573X, a selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ (SK, KCa2) channels.[1][2][3] This guide focuses on addressing potential issues with non-specific binding in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive modulator and a genuine opener of the hSK1 (human small-conductance Ca2+-activated K+ channel 1).[1][2] It enhances the channel's sensitivity to intracellular Ca2+ and can also activate the channel in the absence of Ca2+.[1][2] Its mechanism is distinct from other SK channel modulators like 1-EBIO and CyPPA, as it is thought to interact with "deep-pore" gating structures of the channel.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound is the first described SK1-selective compound.[2] It is significantly less potent on hSK2, hSK3, and hIK channels.[2]
Q3: What are the known effects of this compound in in-vivo studies?
A3: In mice, systemic administration of this compound has been shown to impair object memory and contextual fear memory, suggesting a role for SK1-containing channels in memory encoding.[4][5]
Troubleshooting Guide: Non-Specific Binding of this compound
High background signals or inconsistent results in assays using this compound can be indicative of non-specific binding. This guide provides a systematic approach to troubleshoot these issues.
Problem: High background signal in a ligand-binding assay.
High background can be caused by the non-specific binding of this compound or detection reagents to the assay plate or other components.[6]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Blocking | Optimize blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat milk) and increasing the blocking incubation time.[6][7] |
| Inefficient Washing | Ensure wash steps are thorough and consistent to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer.[6][7] |
| Inappropriate Reagent Concentrations | Titrate the concentration of this compound and any labeled ligands or antibodies to find the optimal signal-to-noise ratio. |
| Compound Aggregation | Due to its lipophilicity (LogP ~3.842), this compound may aggregate at higher concentrations.[8] Ensure complete solubilization in a suitable solvent like DMSO and consider the final solvent concentration in the assay. |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate for samples and standards. Fill them with buffer to create a humidity barrier and minimize evaporation.[6] |
Quantitative Data Summary
The following table summarizes the potency of this compound on various human SK channels.
| Channel Subtype | EC50 (µM) | Notes |
| hSK1 | 8.2 ± 0.8 | Measured in inside-out patches from hSK1-expressing HEK293 cells with [Ca2+]i = 200 nM.[2] |
| hSK2 | >10-fold less sensitive than hSK1 | --- |
| hSK3 | >10-fold less sensitive than hSK1 | --- |
| hIK | >100-fold less sensitive than hSK1 | --- |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Assess Non-Specific Binding
This protocol provides a framework to determine the binding affinity of this compound for its target and to quantify non-specific binding.
Materials:
-
Cell membranes expressing the target SK1 channel.
-
A suitable radioligand that binds to the SK1 channel.
-
Binding buffer (e.g., Tris-HCl with appropriate ions).
-
Wash buffer (e.g., cold binding buffer).
-
This compound stock solution.
-
Unlabeled competitor (a known high-affinity ligand for the target).
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: Add all assay components to the wells of a 96-well plate.
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-Specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of the unlabeled competitor.
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Washing: Rapidly wash the plate with cold wash buffer to remove unbound radioligand. An automated plate washer is recommended for consistency.[6]
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
A high NSB value relative to total binding may indicate issues with the assay conditions or the properties of the radioligand.
-
Visualizations
Caption: Signaling pathway of SK1 channel activation.
Caption: Troubleshooting workflow for high background signals.
Caption: Relationship between physicochemical properties and non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arp1.com [arp1.com]
- 8. This compound | activator of small-conductance Ca2+-activated K+ channels (KCa2) | CAS 660846-41-3 | SK2激活剂 | 美国InvivoChem [invivochem.cn]
GW542573X Technical Support Center: Navigating Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GW542573X in cell viability and cytotoxicity experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of the small-conductance calcium-activated potassium channel KCa2.1 (also known as SK1).[1][2][3][4][5] Its activation of these channels leads to an efflux of potassium ions from the cell, which can cause hyperpolarization of the cell membrane.[6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For long-term storage, it is recommended to store the compound at -20°C.
Q3: Can this compound directly interfere with common cell viability assay reagents?
While direct chemical interference with assay reagents like MTT or resazurin has not been widely reported, it is crucial to include proper controls. A cell-free control containing this compound at the highest concentration used in your experiment should be included to assess any direct reduction or oxidation of the assay substrate.
Q4: How might the activation of KCa2.1 channels by this compound affect cell viability?
The impact of KCa2.1 channel activation on cell viability can be cell-type dependent. Activation of these channels can influence several cellular processes, including proliferation and apoptosis.[7][8][9][10][11] In some cancer cell lines, modulation of KCa channel activity has been linked to changes in cell proliferation.[9][10][11] Therefore, the observed effect of this compound on cell viability may reflect a true biological response rather than an experimental artifact.
Troubleshooting Guide
Issue 1: Unexpected Increase in Viability Signal (e.g., higher absorbance in MTT/XTT assays)
An unexpected increase in the metabolic activity signal can be perplexing. Here are potential causes and troubleshooting steps:
-
Possible Cause 1: Enhanced Metabolic Activity. The activation of KCa2.1 channels by this compound might, in some cell types, stimulate metabolic activity without a corresponding increase in cell number.
-
Troubleshooting Steps:
-
Corroborate with a different assay: Use a viability assay with a different readout, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method (e.g., Trypan Blue exclusion).
-
Analyze cell cycle progression: Perform flow cytometry-based cell cycle analysis to determine if this compound is altering the distribution of cells in different phases of the cell cycle.
-
Measure ATP levels: Utilize an ATP-based luminescence assay to get a more direct measure of cellular energy status.
-
-
-
Possible Cause 2: Off-Target Effects. While this compound is selective for KCa2.1, high concentrations may lead to off-target effects that could influence cellular metabolism.[12]
-
Troubleshooting Steps:
-
Perform a dose-response curve: A comprehensive dose-response experiment will help determine if the observed effect is concentration-dependent and within the expected range for KCa2.1 activation.
-
Consult literature for known off-target effects: Review literature for any reported off-target activities of this compound or similar compounds.
-
-
Issue 2: High Variability Between Replicate Wells
Inconsistent results across replicate wells can obscure the true effect of the compound.
-
Possible Cause 1: Uneven Compound Distribution. this compound, if not properly solubilized and mixed, can lead to concentration gradients across the plate.
-
Troubleshooting Steps:
-
Ensure complete solubilization: Prepare a fresh stock solution in the recommended solvent (DMSO or ethanol) and ensure it is fully dissolved before diluting in culture medium.
-
Thorough mixing: When adding the diluted compound to the wells, mix gently but thoroughly by pipetting up and down or by using a plate shaker.
-
-
-
Possible Cause 2: Edge Effects. The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Troubleshooting Steps:
-
Avoid using outer wells: Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
-
Maintain humidity: Ensure proper humidification in the incubator to minimize evaporation.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 660846-41-3 | [1][2] |
| Molecular Weight | 364.44 g/mol | |
| Mechanism of Action | Selective Activator of KCa2.1 (SK1) channels | [1][3][5] |
| EC50 | 8.2 µM in HEK293 cells expressing hKCa2.1 | [5][13] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Standard experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. This compound, KCa2 channel activator (CAS 660846-41-3) | Abcam [abcam.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Role of Calcium-Activated Potassium Channel in the Regulation of Cell Viability Following Potassium Ions Challenge in HEK293 Cells and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Calcium-Activated Potassium Channels in Proliferation, Migration and Invasion of Human Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The large conductance Ca2+ -activated K+ (BKCa) channel regulates cell proliferation in SH-SY5Y neuroblastoma cells by activating the staurosporine-sensitive protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing variability in GW542573X experimental outcomes
Welcome to the technical support center for GW542573X. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this selective SK1 channel activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ (SK) channels.[1][2] Its mechanism of action is unique as it can directly open hSK1 channels, a property not observed with many other SK channel modulators.[3] This activation leads to an increase in potassium ion efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
Q2: I am observing inconsistent results between experiments. What are the common sources of variability?
A2: Variability in experimental outcomes with this compound can arise from several factors:
-
Compound Stability: this compound has been reported to be unstable in DMSO. It is crucial to prepare fresh solutions for each experiment.
-
Cellular System: The expression levels of SK1, SK2, and SK3 subunits can vary significantly between cell types and even within the same cell line at different passages.[4][5][6] SK channel subunits can also form heteromeric channels (e.g., SK1/SK2), which may exhibit different pharmacological responses to this compound compared to homomeric SK1 channels.[4][5][6]
-
Experimental Conditions: Minor variations in cell density, incubation times, and reagent concentrations can lead to inconsistent results.
Q3: How can I be sure the observed effects are due to SK1 channel activation and not off-target effects?
A3: To confirm on-target activity, consider the following approaches:
-
Use a specific SK channel blocker: Pre-treatment with a known SK channel antagonist, such as apamin, should reverse the effects of this compound.
-
Control Experiments: Include a negative control (vehicle-treated cells) and a positive control (a known pan-SK channel activator) in your experimental design.
-
Dose-Response Analysis: A clear dose-dependent effect of this compound on your readout is indicative of a specific interaction.
-
Target Knockdown/Knockout: In cell lines where it is feasible, silencing the expression of the SK1 channel should abolish the effects of this compound.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored as a solid at +4°C under desiccating conditions. For solution preparation, it is soluble in DMSO and ethanol. However, due to potential instability in DMSO, it is highly recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Little to No Effect of this compound Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., ethanol) immediately before use. Avoid using old DMSO stocks. |
| Low SK1 Channel Expression | Verify the expression of the SK1 channel in your cell model using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of SK1 or a heterologous expression system (e.g., HEK293 cells transfected with hSK1).[7][8] |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The reported EC50 is 8.2 µM in HEK293 cells expressing hSK1.[1][3] |
| Incorrect Assay Conditions | Ensure that the intracellular calcium concentration is sufficient to allow for SK channel activation, as this compound enhances the channel's sensitivity to calcium. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. Use cells within a consistent and low passage number range. |
| Heterogeneity in SK Channel Expression | Be aware that SK channel subunit expression can be heterogeneous.[4][5][6] If possible, use a clonal cell line with stable SK1 expression. The formation of heteromeric SK channels can also contribute to variability.[4][5][6] |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of solutions. For multi-well plates, consider the order of reagent addition to minimize plate effects. |
| Instability of this compound in Solution | Prepare working solutions of this compound immediately before adding them to the cells. Do not store diluted solutions for extended periods. |
Data Presentation
Table 1: Potency of this compound on different SK channel subtypes
| Channel Subtype | EC50 (µM) | Cell Line | Reference |
| hSK1 | 8.2 ± 0.8 | HEK293 | [3] |
| hSK2 | >100 | HEK293 | [3] |
| hSK3 | >100 | HEK293 | [3] |
| hIK (KCa3.1) | >100 | HEK293 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., ethanol or freshly opened DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Storage: For immediate use, this stock solution can be kept at room temperature, protected from light. For short-term storage (a few days), store at 4°C. It is strongly recommended to prepare fresh solutions for each experiment due to potential instability.
Protocol 2: Cell-Based Assay for SK1 Channel Activation (e.g., Membrane Potential Assay)
-
Cell Plating: Seed cells expressing SK1 channels (e.g., HEK293-hSK1) in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) and then incubate with a membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% ethanol or DMSO in assay buffer).
-
Compound Addition: Add the diluted this compound and vehicle control to the respective wells.
-
Signal Measurement: Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader. Continue to monitor the signal over time to observe the kinetics of channel activation.
-
Data Analysis: Normalize the fluorescence signal to the baseline reading before compound addition. Plot the change in fluorescence as a function of this compound concentration to determine the EC50 value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells expressing SK1 channels on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a buffered Ca2+ concentration (e.g., 200 nM) to allow for basal SK channel activity (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit SK channel currents.
-
-
Compound Application: Perfuse the external solution containing various concentrations of this compound onto the cell.
-
Data Acquisition and Analysis: Record the current responses before and after the application of this compound. Measure the increase in outward current to determine the effect of the compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on the SK1 channel.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. escholarship.org [escholarship.org]
- 3. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential assembly of heteromeric small conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of small-conductance Ca(2+)-activated K(+) channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SK Channel Activators: GW542573X versus 1-EBIO
For researchers and drug development professionals investigating the modulation of small-conductance calcium-activated potassium (SK) channels, the choice of activator is critical. This guide provides an objective comparison of two prominent SK channel activators, GW542573X and 1-ethyl-2-benzimidazolinone (1-EBIO), focusing on their performance, mechanisms of action, and selectivity, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | 1-EBIO |
| Primary Target | SK1 channels[1][2][3][4] | Pan-SK channel activator (SK1, SK2, SK3)[5][6] |
| Selectivity | High selectivity for SK1 over SK2, SK3, and IK channels.[1][3] | Also activates intermediate-conductance Ca2+-activated K+ (IK) channels.[7] |
| Mechanism of Action | Acts as a genuine channel opener, potentially interacting with "deep-pore" gating structures.[1][8] Can activate SK1 in the absence of Ca2+.[1][8] | Positive allosteric modulator that increases the channel's sensitivity to Ca2+ by stabilizing the interaction between the channel and calmodulin.[7][8] |
| Potency (EC50) | ~8.2 µM for hSK1[1][2][4] | Varies depending on the SK channel subtype and experimental conditions. |
In-Depth Comparison
This compound: A Selective SK1 Activator
This compound is a potent and selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ channels.[1][2][3][4] Experimental data from studies on human SK1 (hSK1) channels expressed in HEK293 cells show an EC50 value of approximately 8.2 µM.[1][2][4] A distinguishing feature of this compound is its more than 10-fold selectivity for hSK1 over hSK2 and hSK3 channels, and over 100-fold selectivity against hIK channels.[1]
The mechanism of action for this compound is unique among SK channel activators. It is considered a genuine channel opener, capable of activating SK1 channels even in the absence of intracellular calcium.[1][8] Furthermore, it can increase the maximal current at saturating Ca2+ concentrations by about 15%.[1][8] This suggests an interaction with the "deep-pore" gating structures of the channel, differing from the modulatory action of compounds like 1-EBIO.[1][8] The selectivity for SK1 has been linked to a single amino acid, Serine 293, in the S5 segment of the channel.[1]
1-EBIO: A Broad Spectrum SK and IK Channel Activator
1-EBIO is a well-established activator of SK channels, but it exhibits a broader spectrum of activity compared to this compound.[5][6] It is known to activate all three SK channel subtypes (SK1, SK2, and SK3) and also modulates the intermediate-conductance Ca2+-activated K+ (IK) channels.[7][9] This lack of selectivity can be a critical consideration depending on the research application.
The mechanism of 1-EBIO involves enhancing the apparent sensitivity of the SK channel to intracellular Ca2+.[7][9] It achieves this by stabilizing the interaction between the C-terminus of the channel's α-subunits and the constitutively bound calmodulin (CaM) protein.[7][10] This positive allosteric modulation reduces the concentration of Ca2+ required for channel opening and delays deactivation.[7] Unlike this compound, 1-EBIO's activity is dependent on the presence of intracellular calcium.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate the SK channel activation pathway and a typical experimental workflow for comparing such activators.
Caption: Mechanisms of SK channel activation by this compound and 1-EBIO.
Caption: A typical workflow for comparing SK channel activators.
Experimental Protocols
The following outlines a generalized experimental protocol for characterizing and comparing SK channel activators like this compound and 1-EBIO using electrophysiology.
Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the specific human SK channel subtypes (hSK1, hSK2, or hSK3). A co-transfection with a marker gene (e.g., GFP) is often used to identify successfully transfected cells.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology (Whole-Cell Patch-Clamp):
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 200 nM), (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Transfected cells are identified using fluorescence microscopy.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
A series of voltage steps or ramps are applied to elicit SK channel currents.
-
Baseline currents are recorded before the application of any compound.
-
This compound or 1-EBIO is applied at increasing concentrations via a perfusion system.
-
The steady-state current at each concentration is recorded to construct a dose-response curve.
-
A washout step is performed to check for reversibility of the compound's effect.
-
Data Analysis:
-
Dose-response curves are fitted with the Hill equation to determine the EC50 (half-maximal effective concentration) and the Hill coefficient.
-
The maximal current activation is calculated as the percentage increase in current compared to the baseline.
-
To assess the effect on Ca2+ sensitivity, dose-response curves for Ca2+ are generated in the absence and presence of a fixed concentration of the activator.
Conclusion
This compound and 1-EBIO are both valuable tools for studying SK channels, but their distinct properties make them suitable for different experimental goals. This compound, with its high selectivity for SK1 channels and its unique mechanism as a genuine opener, is an excellent choice for studies focused specifically on the role of the SK1 subtype. In contrast, 1-EBIO's broader activation profile across SK and IK channels makes it a useful tool for more general investigations of SK channel function, but requires careful consideration of its off-target effects. The choice between these two activators will ultimately depend on the specific research question and the desired level of pharmacological selectivity.
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, KCa2 channel activator (CAS 660846-41-3) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, KCa2 channel activator (ab120502) | Abcam [abcam.co.jp]
- 5. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. In vivo pharmacological manipulation of small conductance Ca2+-activated K+ channels influences motor behavior, object memory and fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and cellular basis of small- and intermediate-conductance, calcium-activated potassium channel function in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of SK Channel Modulators: GW542573X vs. CyPPA
For researchers, scientists, and drug development professionals, understanding the nuanced differences between tool compounds is critical for designing precise experiments and developing targeted therapeutics. This guide provides a detailed comparison of two widely used small-molecule modulators of small-conductance calcium-activated potassium (SK) channels: GW542573X and CyPPA. We will delve into their distinct selectivity profiles, mechanisms of action, and the experimental data that underpins our current understanding.
Introduction to SK Channels and Their Modulators
Small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels, are a family of ion channels that are critical regulators of neuronal excitability and synaptic transmission.[1] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[1] The development of subtype-selective modulators is essential for dissecting the specific physiological roles of each SK channel subtype and for the development of novel therapeutics for a range of disorders, including neurological and psychiatric conditions.[2][3]
This compound and CyPPA are two such modulators that exhibit distinct selectivity profiles for the different SK channel subtypes. This guide will provide a head-to-head comparison of their selectivity based on available experimental data.
Data Presentation: Quantitative Comparison of Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and CyPPA for the different human SK (hSK) channel subtypes. The data clearly illustrates their contrasting selectivity.
| Compound | hSK1 (KCa2.1) EC50 | hSK2 (KCa2.2) EC50 | hSK3 (KCa2.3) EC50 | hIK (KCa3.1) |
| This compound | 8.2 ± 0.8 µM[4][5] | >10-fold less sensitive than hSK1[4][5] | >10-fold less sensitive than hSK1[4][5] | >100-fold less sensitive than hSK1[4][5] |
| CyPPA | Inactive[6] | 14 µM[6] | 5.6 µM[6] | Inactive[6] |
Mechanism of Action: Distinct Molecular Interactions
The differential selectivity of this compound and CyPPA arises from their distinct mechanisms of action and binding sites on the SK channel complex.
This compound is unique in that it is not only a positive modulator but also a direct opener of the hSK1 channel, capable of activating the channel even in the absence of intracellular calcium.[4][5] Its mechanism of action is believed to involve interaction with the "deep-pore" gating structures at the inner pore vestibule or the selectivity filter of the channel.[4][5] This is in stark contrast to other SK channel modulators.
CyPPA , on the other hand, acts as a positive allosteric modulator that enhances the apparent sensitivity of SK2 and SK3 channels to intracellular calcium.[7][8] Its binding site is thought to be on the intracellular calmodulin binding domain, a region critical for calcium-dependent gating.[4][5]
Signaling Pathway and Mechanism of Action Diagram
References
- 1. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
NS309 vs. GW542573X: A Comparative Guide for Researchers
For scientists and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing research. This guide provides a detailed comparison of two small-molecule modulators of small-conductance calcium-activated potassium (SK) channels: NS309 and GW542573X. While both compounds activate SK channels, they exhibit distinct pharmacological profiles, making them suitable for different research applications.
At a Glance: Key Differences
| Feature | NS309 | This compound |
| Primary Target(s) | SK (SK1, SK2, SK3) and IK (KCa3.1) channels | SK1-containing channels |
| Selectivity | Pan-activator of SK/IK channels | Selective for SK1 over SK2/SK3 and IK channels |
| Mechanism of Action | Positive allosteric modulator (increases Ca2+ sensitivity) | Positive allosteric modulator and direct opener |
| Potency (hSK3) | EC50 ≈ 0.15-0.3 µM | Lower potency than on hSK1 |
| Potency (hIK) | EC50 ≈ 10 nM | >100-fold less sensitive than to hSK1 |
| Potency (hSK1) | Similar to other SK subtypes | EC50 ≈ 8.2 µM |
| Ca2+ Dependence | Requires intracellular Ca2+ for activation | Can activate SK1 channels in the absence of Ca2+ |
Performance Comparison: Potency and Selectivity
NS309 is a potent activator of both small-conductance (SK) and intermediate-conductance (IK) Ca2+-activated K+ channels.[1][2][3] It does not show significant selectivity between the different SK channel subtypes (SK1, SK2, and SK3).[4] In contrast, this compound is the first described selective activator for the SK1 subtype of SK channels.[5][6] Whole-cell experiments have demonstrated that hSK2 and hSK3 channels are over 10 times less sensitive to this compound, and hIK channels are more than 100 times less sensitive.[5][7]
A critical distinction lies in their mechanism of activation. NS309 acts as a positive allosteric modulator, enhancing the apparent sensitivity of the channel to intracellular calcium.[8][9] It does not, however, open the channel in the absence of calcium.[10] this compound also functions as a positive modulator, shifting the Ca2+-response curve of hSK1 to the left.[5][7] However, it is also a genuine opener of hSK1 channels, capable of inducing channel activity even with no intracellular Ca2+ present.[5][7][10]
Experimental Data
| Compound | Channel Subtype | Reported EC50 | Experimental Conditions |
| NS309 | hIK | ~10 nM | Increase in hIK current |
| hSK3 | ~150 nM | - | |
| GW5425573X | hSK1 | 8.2 ± 0.8 µM | Inside-out patches from hSK1-expressing HEK293 cells, [Ca2+]i = 200 nM |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both NS309 and this compound is the activation of SK/IK channels, leading to an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane, which can reduce cellular excitability.
For NS309, this activation has been shown to have anti-inflammatory and immunomodulatory effects.[11] Studies have indicated that NS309 can upregulate the expression of TNF-stimulated gene 6 (TSG-6) and inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][11] This leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[1][11]
This compound, through its selective activation of SK1 channels, has been utilized to probe the role of this specific subunit in neuronal processes. Activation of SK channels, in general, modulates neuronal excitability and can influence synaptic plasticity, which is a key cellular mechanism for learning and memory.[2][3][8]
Experimental Protocols
The characterization of NS309 and this compound primarily relies on patch-clamp electrophysiology techniques to measure ion channel activity in cells expressing the target channels. Below is a generalized protocol for whole-cell patch-clamp recording, which can be adapted to study the effects of these compounds.
Objective: To measure the effect of NS309 or this compound on SK/IK channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest).
Materials:
-
HEK293 cells transfected with the desired SK or IK channel subunit.
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2). Free Ca2+ concentration can be adjusted as needed.
-
NS309 and this compound stock solutions (typically in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit channel currents.
-
-
Compound Application:
-
Establish a stable baseline recording of channel activity.
-
Perfuse the recording chamber with the external solution containing the desired concentration of NS309 or this compound.
-
Record the changes in current amplitude in response to the compound.
-
To determine Ca2+ dependence, vary the free Ca2+ concentration in the internal solution or apply the compound in a nominally Ca2+-free internal solution.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Construct concentration-response curves to determine the EC50 value.
-
Analyze the current-voltage (I-V) relationship to assess changes in channel gating.
-
Conclusion
NS309 and this compound are valuable pharmacological tools for investigating the roles of SK and IK channels. The choice between them should be guided by the specific research question. NS309 is suitable for studies where broad activation of SK and IK channels is desired, such as investigating general mechanisms of cellular excitability or the combined effects of these channels in a physiological system. Its potent anti-inflammatory effects also make it a compound of interest for studies on neuroinflammation. This compound, with its unique selectivity for SK1 channels and its ability to act as a direct opener, provides a more refined tool for dissecting the specific contributions of the SK1 subunit to neuronal function and pathophysiology. Researchers should carefully consider the distinct selectivity and mechanistic profiles of these compounds when designing experiments and interpreting results.
References
- 1. Frontiers | The Potassium SK Channel Activator NS309 Protects Against Experimental Traumatic Brain Injury Through Anti-Inflammatory and Immunomodulatory Mechanisms [frontiersin.org]
- 2. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potassium SK Channel Activator NS309 Protects Against Experimental Traumatic Brain Injury Through Anti-Inflammatory and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Selectivity of GW542573X for KCa2.1 (SK1) Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW542573X, a known activator of small-conductance calcium-activated potassium (KCa) channels, with other common KCa channel modulators. The data presented here is intended to facilitate the validation of this compound's selectivity for the KCa2.1 (also known as SK1) channel subtype in vitro.
Comparative Analysis of KCa Channel Activator Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other widely used KCa channel activators across various KCa channel subtypes. This quantitative data highlights the selectivity profile of each compound.
| Compound | KCa2.1 (hSK1) EC50 (µM) | KCa2.2 (hSK2) EC50 (µM) | KCa2.3 (hSK3) EC50 (µM) | KCa3.1 (hIK) EC50 (µM) | Selectivity Profile |
| This compound | 8.2 [1][2][3] | >10-fold less sensitive than KCa2.1[1][2] | >10-fold less sensitive than KCa2.1[1][2] | >100-fold less sensitive than KCa2.1[1][2] | Selective for KCa2.1 |
| CyPPA | No activity | 14 | 5.6 | No activity | Selective for KCa2.2 and KCa2.3 |
| NS309 | Active (submicromolar)[4] | Active[5] | Active[5] | Active[5] | Pan-activator of KCa2 and KCa3.1 |
| 1-EBIO | 300 - 700[4] | Active[6] | Active[6] | Active[6] | Non-selective KCa channel activator |
Experimental Protocols
The determination of KCa channel activator selectivity is primarily achieved through electrophysiological techniques, specifically whole-cell and inside-out patch-clamp recordings. These methods allow for the direct measurement of ion channel activity in response to chemical compounds.
Whole-Cell Patch-Clamp Protocol for Assessing KCa Channel Activation
This protocol is designed to measure macroscopic currents from all KCa channels present in the cell membrane.
Objective: To determine the effect of a compound on the total KCa channel current in a cell expressing a specific KCa channel subtype.
Materials:
-
HEK293 cells stably expressing the human KCa channel subtype of interest (e.g., hKCa2.1, hKCa2.2, hKCa2.3, or hKCa3.1).
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).
-
Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer like EGTA to clamp intracellular Ca2+ at a specific concentration, pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the HEK293 cells expressing the target KCa channel subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Position the micropipette over a single cell and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage Clamp and Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit ion channel currents.
-
-
Compound Application:
-
Perfuse the external solution containing the test compound (e.g., this compound) at various concentrations onto the cell.
-
Record the current responses at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step for each compound concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the EC50 value.
-
Inside-Out Patch-Clamp Protocol for Single-Channel Analysis
This protocol allows for the study of individual ion channels and their response to modulators applied directly to the intracellular face of the membrane.
Objective: To measure the activity of single KCa channels and determine the effect of a compound on their open probability and conductance.
Materials:
-
Same as for the whole-cell patch-clamp protocol.
Procedure:
-
Establish Cell-Attached Configuration: Form a GΩ seal between the micropipette and the cell membrane.
-
Excise the Patch: Gently pull the pipette away from the cell to excise a small patch of membrane, with the intracellular side now facing the bath solution.
-
Recording:
-
Clamp the patch potential to a desired voltage.
-
Record single-channel currents in the absence of the test compound.
-
-
Compound Application:
-
Perfuse the bath solution containing the test compound at various concentrations over the excised patch.
-
Record the single-channel activity at each concentration.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po) and single-channel conductance.
-
Plot the change in Po as a function of compound concentration to determine the EC50.
-
Visualizations
KCa2.1 (SK1) Channel Signaling Pathway
Caption: KCa2.1 (SK1) channel activation pathway.
Experimental Workflow for Validating KCa2.1 Selectivity
Caption: Workflow for KCa channel activator selectivity validation.
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS 309 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. 1-EBIO | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
A Comparative Guide to Control Experiments for GW542573X Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW542573X, a selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1), with other SK channel modulators. It includes detailed experimental protocols and control strategies to ensure the robustness and reproducibility of research findings.
Introduction to this compound
This compound is a novel activator of SK channels, demonstrating selectivity for the SK1 subtype.[1] Its mechanism of action is distinct from other positive modulators, as it acts as a genuine opener of the SK1 channel, even in the absence of intracellular calcium.[1] This unique property makes it a valuable tool for dissecting the physiological roles of SK1 channels. In whole-cell patch-clamp experiments on HEK293 cells expressing human SK1 channels, this compound has an EC50 value of approximately 8.2 µM.[1] It is significantly less potent on SK2 and SK3 channels (over 10-fold) and has even lower activity on intermediate-conductance (IK) channels (over 100-fold less sensitive).[1]
Comparison of SK Channel Modulators
To effectively design and interpret experiments involving this compound, it is crucial to compare its activity with other commonly used SK channel modulators. The following table summarizes the half-maximal effective (EC50) or inhibitory (IC50) concentrations of this compound and its alternatives for different SK channel subtypes.
| Compound | Action | SK1 (KCa2.1) | SK2 (KCa2.2) | SK3 (KCa2.3) | IK (KCa3.1) | Key Distinctions & Notes |
| This compound | Activator | ~8.2 µM[1] | >10-fold less sensitive than SK1[1] | >10-fold less sensitive than SK1[1] | >100-fold less sensitive than SK1[1] | Selective for SK1; acts as a direct channel opener.[1] |
| CyPPA | Activator | Inactive[2][3][4] | ~14 µM[2][3][4] | ~5.6 µM[2][3][4] | Inactive[2][3][4] | Selective positive modulator for SK2 and SK3 channels.[2][3][4] |
| NS309 | Activator | EC50 range 0.12-1.2 µM[5] | EC50 range 0.12-1.2 µM[5] | EC50 ~150 nM[6] | EC50 range 10-90 nM[5] | Potent, non-selective activator of SK and IK channels.[5] |
| 1-EBIO | Activator | Active | Active | Active | Active | Non-selective activator of SK and IK channels; less potent than NS309.[5][7] |
| Apamin | Blocker | IC50 ~0.7-12 nM[8] | IC50 ~27-70 pM[9][10] | IC50 ~0.6-4.0 nM[8] | Inactive | Peptide toxin from bee venom; potent and selective blocker of SK channels, particularly SK2.[8][9] |
| NS8593 | Inhibitor | Equal potency on SK1-3[11] | Equal potency on SK1-3[11] | Equal potency on SK1-3[11] | Inactive | Negative gating modulator that reduces the calcium sensitivity of SK channels.[11][12] |
Experimental Protocols and Controls
Robust experimental design is paramount when studying SK channel modulators. The following sections detail a standard electrophysiology protocol and essential controls.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channels.
Objective: To measure the effect of this compound on SK channel currents in a controlled in vitro system.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human SK1, SK2, or SK3 channel subtypes are commonly used.
-
Cells are cultured on glass coverslips for recording.
Solutions:
-
External (Bath) Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 10 HEPES, 10 EGTA, and varying concentrations of CaCl₂ to achieve the desired free calcium concentration (e.g., 200 nM); pH adjusted to 7.2 with KOH.
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.
-
Hold the membrane potential at a negative value (e.g., -80 mV) to minimize the activation of voltage-gated channels.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the vehicle (e.g., DMSO) as a negative control to ensure the solvent does not affect channel activity.
-
Apply this compound at various concentrations to determine the dose-response relationship.
-
As a positive control, apply a known non-selective SK channel activator, such as NS309, to confirm the functional expression of SK channels.
-
To confirm that the observed currents are mediated by SK channels, apply a selective blocker like apamin at the end of the experiment.
Control Experiments
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be applied alone to ensure it does not have any effect on the SK channel currents.
-
Positive Control: A well-characterized, potent SK channel activator like NS309 can be used to confirm that the cells are expressing functional SK channels and are responsive to activation.[13]
-
Negative Control (Pharmacological): The specific SK channel blocker apamin should be used to confirm that the currents activated by this compound are indeed mediated by SK channels.[14] A significant reduction of the this compound-induced current by apamin provides strong evidence for on-target activity.
-
Negative Control (Cellular): Untransfected HEK293 cells (which do not endogenously express significant levels of SK channels) should be tested to confirm that this compound does not elicit currents in the absence of the target channel.
-
Specificity Control: To demonstrate the selectivity of this compound for SK1, experiments should be performed on cells expressing SK2 and SK3 subtypes, where a significantly lower potency is expected.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving SK channels and a typical experimental workflow for studying this compound.
SK Channel Signaling Pathway in a Postsynaptic Neuron.
Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the specific roles of SK1 channels. A thorough understanding of its comparative pharmacology and the implementation of rigorous experimental controls, as outlined in this guide, are essential for generating high-quality, reproducible data. By employing the appropriate positive, negative, and specificity controls, researchers can confidently attribute the observed effects to the selective activation of SK1 channels by this compound.
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyPPA | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (1-EBIO) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 9. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]
- 10. Apamin interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Calcium-Activated SK Channels Influence Voltage-Gated Ion Channels to Determine the Precision of Firing in Globus Pallidus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW542573X and Other SK Channel Activators on Memory Function
For Researchers, Scientists, and Drug Development Professionals
Small conductance calcium-activated potassium (SK) channels have emerged as critical regulators of neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. Pharmacological modulation of these channels offers a promising avenue for therapeutic intervention in cognitive disorders. This guide provides an objective comparison of the SK channel activator GW542573X with other notable SK channel activators, focusing on their effects on memory, supported by experimental data.
Overview of SK Channel Activators and Memory
SK channels, comprised of SK1, SK2, and SK3 subunits, are voltage-independent potassium channels activated by intracellular calcium. Their activation leads to neuronal hyperpolarization, which can dampen neuronal excitability and modulate synaptic transmission. While the blockade of SK channels with antagonists like apamin has been generally associated with enhanced memory and synaptic plasticity[1][2], the activation of these channels typically results in memory impairment. This guide will delve into the nuances of various SK channel activators, with a special focus on the SK1-selective compound, this compound.
Comparative Analysis of SK Channel Activators
This section provides a detailed comparison of this compound with other well-characterized SK channel activators: 1-EBIO, NS309, and CyPPA.
Selectivity and Potency
The selectivity of an SK channel activator for different subunits can significantly influence its physiological effects. This compound is distinguished by its preferential activation of SK1-containing channels.
| Compound | SK Subunit Selectivity | EC50 Values | Mechanism of Action |
| This compound | SK1 > SK2 ≈ SK3 | hSK1: 8.2 µM[3][4] | Genuine channel opener and positive modulator[3] |
| 1-EBIO | Pan-activator (SK1, SK2, SK3, IK) | EC50 (Cl- secretion): 964 µM[5] | Positive modulator |
| NS309 | Pan-activator (IK > SK1 ≈ SK2 ≈ SK3) | hSK3: 150 nM[6]; hIK: 10 nM[7] | Potent positive modulator[8] |
| CyPPA | SK2 and SK3 selective | hSK2: 14 µM; hSK3: 5.6 µM[1] | Positive modulator[9] |
Effects on Memory
Experimental studies in rodent models have consistently demonstrated that activation of SK channels impairs memory consolidation.
| Compound | Memory Task | Animal Model | Key Findings |
| This compound | Novel Object Recognition, Contextual Fear Conditioning | C57BL/6J mice | Pre-training systemic administration impairs object and contextual fear memory.[1][2] |
| 1-EBIO | Novel Object Recognition | Mice | Impairs the encoding of object memory.[10] |
| CyPPA | Novel Object Recognition | Mice | Impairs the encoding of object memory.[10] |
Quantitative Comparison of Effects on Novel Object Recognition:
Data on the direct comparative effects of these compounds on the discrimination index in the novel object recognition task is limited from single studies. However, data from separate studies indicate a reduction in the discrimination index, signifying impaired memory.
Note: A lower discrimination index indicates poorer memory, with a value of 0 representing chance performance.
| Compound | Dosage | Administration Route | Discrimination Index (vs. Control) | Reference |
| This compound | 5.0 mg/kg | i.p. | Data on specific discrimination index values from comparative studies are not readily available, but studies report significant impairment. | [2] |
| 1-EBIO | 17.5 mg/kg | s.c. | Significantly lower than vehicle-treated controls, approaching chance levels.[10] | [10] |
| CyPPA | 15 mg/kg | i.p. | Significantly lower than vehicle-treated controls.[10] | [10] |
Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)
SK channel activation generally leads to a suppression of LTP, a cellular correlate of learning and memory.
| Compound | Effect on CA1 LTP | Key Findings |
| This compound | Expected to inhibit LTP | Direct comparative data is limited, but its memory-impairing effects suggest LTP inhibition. |
| 1-EBIO | Inhibits LTP | The pan-activation of SK channels is associated with reduced neuronal excitability and LTP. |
| NS309 | Reduces excitability of CA1 pyramidal neurons | Increases the medium afterhyperpolarization (mAHP), which can dampen LTP induction.[11] |
| CyPPA | Expected to inhibit LTP | By activating SK2/3 channels, it is expected to reduce postsynaptic depolarization and thus inhibit LTP. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of SK channel activation and a typical experimental workflow for assessing the effects of these compounds on memory.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 2. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW 542573X | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. 1-EBIO stimulates Cl- secretion by activating a basolateral K+ channel in the mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. NS309, K+ channel activator (ab120371) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Effects of GW542573X on SK1, SK2, and SK3 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GW542573X on the small-conductance calcium-activated potassium (SK) channel subtypes: SK1, SK2, and SK3. The information presented herein is supported by experimental data to aid in the evaluation and application of this compound in research and drug development.
Introduction to this compound and SK Channels
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and are implicated in various physiological processes. The three subtypes, SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), exhibit distinct expression patterns and functional roles within the central nervous system and peripheral tissues. This compound is a novel small molecule identified as a positive modulator of SK channels, demonstrating notable selectivity for the SK1 subtype.[1] This guide delineates the differential potency and mechanism of action of this compound on each of the three SK channel subtypes.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the quantitative data on the potency of this compound on human SK1, SK2, and SK3 channels, as determined by electrophysiological studies in HEK293 cells.
| Channel Subtype | Parameter | Value | Reference |
| hSK1 (KCa2.1) | EC50 | 8.2 ± 0.8 µM | [1] |
| hSK2 (KCa2.2) | Potency vs. hSK1 | >10-fold less sensitive | [1] |
| hSK3 (KCa2.3) | Potency vs. hSK1 | >10-fold less sensitive | [1] |
Key Findings:
-
This compound is a potent activator of the hSK1 channel with an EC50 value in the low micromolar range.[1]
-
The compound exhibits significant selectivity for hSK1 over hSK2 and hSK3, with the latter two being at least an order of magnitude less sensitive to its activating effects.[1]
-
This selectivity profile establishes this compound as a valuable pharmacological tool for isolating and studying the specific functions of SK1 channels.
Mechanism of Action
This compound distinguishes itself from other SK channel modulators through its unique mechanism of action. Unlike positive allosteric modulators that typically enhance the channel's sensitivity to intracellular calcium (Ca2+), this compound can directly activate SK1 channels even in the absence of Ca2+.[1] Furthermore, it has been shown to increase the maximal current at saturating Ca2+ concentrations, indicating it acts as a true channel opener.[1]
The molecular basis for its SK1 selectivity lies in a specific amino acid residue, Serine 293, located in the S5 transmembrane segment of the hSK1 channel.[1] Substitution of the corresponding residue in the less sensitive hSK3 channel with serine confers this compound sensitivity, highlighting the critical role of this site in the drug's interaction.[1] This mechanism suggests an interaction with the "deep-pore" gating structures of the channel, distinct from the calmodulin-binding domain where other modulators often act.[1]
Experimental Protocols
The following section details the key experimental methodologies used to characterize the effects of this compound on SK channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are utilized due to their low endogenous ion channel expression and high transfection efficiency.
-
Transfection: HEK293 cells are transiently or stably transfected with plasmids containing the cDNA for the human SK1, SK2, or SK3 channel subunits. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), can be used to identify successfully transfected cells for electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through the SK channels in response to this compound.
-
Pipette Solution (Intracellular):
-
140 mM KCl
-
10 mM HEPES
-
10 mM EGTA
-
Free Ca2+ buffered to a specific concentration (e.g., 200 nM) with the addition of CaCl2.
-
pH adjusted to 7.2 with KOH.
-
-
Bath Solution (Extracellular):
-
140 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
pH adjusted to 7.4 with KOH. (Note: The high extracellular K+ concentration is used to set the K+ reversal potential near 0 mV, which facilitates the measurement of outward K+ currents.)
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and brought into contact with a transfected cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.
-
The cell is held at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit SK channel currents.
-
This compound is applied to the bath solution at various concentrations to determine its effect on the SK channel current.
-
Concentration-response curves are generated by plotting the increase in current as a function of the this compound concentration to calculate the EC50 value.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the study of this compound and SK channels.
Caption: SK1 Channel Activation by this compound.
References
A Head-to-Head Comparison of GW542573X and Other KCa2 Activators for Researchers and Drug Development Professionals
In the landscape of ion channel modulators, small-conductance calcium-activated potassium (KCa2, or SK) channels represent a critical target for therapeutic intervention in a variety of neurological and cardiovascular disorders. Activation of these channels can modulate neuronal excitability and vascular tone. This guide provides a detailed, data-driven comparison of GW542573X with other prominent KCa2 activators, offering researchers and drug development professionals a comprehensive overview of their performance, selectivity, and mechanisms of action.
Quantitative Comparison of KCa2 Activators
The following table summarizes the key pharmacological properties of this compound and other well-characterized KCa2 channel activators. The data highlights differences in potency and subtype selectivity.
| Compound | Target Selectivity | EC50 (μM) | Mechanism of Action | Key Characteristics |
| This compound | KCa2.1 > KCa2.2 ≈ KCa2.3 >> KCa3.1 | 8.2 (hKCa2.1)[1] | True opener and positive modulator[1][2] | First described KCa2.1-selective activator; can open the channel in the absence of intracellular Ca2+[1][2][3]. |
| 1-EBIO | KCa2.1, KCa2.2, KCa2.3, KCa3.1 | 300-700[3] | Positive Allosteric Modulator | Pan-activator of KCa2 and KCa3.1 channels; considered a low-potency tool compound[3][4]. |
| CyPPA | KCa2.2 and KCa2.3 | 5.6 (KCa2.2)[3] | Positive Allosteric Modulator | Selective activator for KCa2.2 and KCa2.3 subtypes; inactive on KCa2.1[3][4]. |
| NS309 | KCa2.1, KCa2.2, KCa2.3, KCa3.1 | ~0.6 (KCa2)[4] | Positive Allosteric Modulator | Potent pan-activator of KCa2 and KCa3.1 channels, but has a short half-life and off-target effects on hERG channels, limiting in vivo use.[3] |
| SKA-31 | KCa2.1, KCa2.2, KCa2.3, KCa3.1 | ~2 (KCa2)[3] | Positive Allosteric Modulator | Non-selective KCa channel activator.[3] |
Distinct Mechanisms of Action: this compound vs. Other Modulators
This compound is distinguished from other KCa2 activators not only by its selectivity but also by its unique mechanism of action.[1][2] While most KCa2 activators, such as 1-EBIO and CyPPA, are positive allosteric modulators that increase the channel's sensitivity to intracellular calcium, this compound acts as a "true opener" or "genuine opener" of KCa2.1 channels.[1][2][3] This means that this compound can activate the channel even in the absence of intracellular calcium.[1][2] Furthermore, it also positively modulates the channel by left-shifting the Ca2+-response curve.[1][2] This dual mechanism suggests that this compound interacts with the channel at a different site compared to other modulators, possibly within the "deep-pore" gating structures.[1]
Experimental Protocols
Determining KCa2 Activator Potency and Selectivity using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a standard method for evaluating the pharmacological properties of KCa2 channel activators.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding the specific human KCa2 channel subtype (hKCa2.1, hKCa2.2, or hKCa2.3) using a suitable transfection reagent.
-
A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular (bath) solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 200 nM), with the pH adjusted to 7.2.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -80 mV, and current is elicited by voltage ramps or steps.
3. Compound Application and Data Analysis:
-
A baseline current is established before the application of the test compound.
-
The KCa2 activator (e.g., this compound) is applied to the bath at increasing concentrations to determine a concentration-response curve.
-
The current potentiation is measured at a specific voltage (e.g., +40 mV).
-
The EC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Selectivity is determined by comparing the EC50 values obtained from cells expressing different KCa2 subtypes.
References
- 1. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GW542573X Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GW542573X, a selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ (SK) channels, with the phenotypes of genetic models lacking specific SK channel subunits. By juxtaposing data from pharmacological interventions and genetic knockouts, this document aims to offer a clearer understanding of the role of SK channel subtypes in neuronal function and behavior, thereby aiding in target validation and drug development efforts.
Introduction to this compound and SK Channels
Small-conductance Ca2+-activated K+ (SK) channels are critical regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials and thereby influencing firing patterns and synaptic plasticity.[1][2] Three subtypes of SK channels, SK1, SK2, and SK3, are encoded by the genes KCNN1, KCNN2, and KCNN3, respectively. These subunits can form homotetrameric or heterotetrameric channel complexes.
This compound is a pharmacological tool that acts as a positive modulator and direct opener of SK1-containing channels.[3] It also exhibits effects on SK2 and SK3 channels, albeit with lower potency.[4] Understanding the degree to which the effects of this compound can be attributed to its interaction with specific SK channel subtypes is crucial for its use in research and for the development of more selective therapeutic agents. Genetic models, such as knockout mice for KCNN1, KCNN2, and KCNN3, provide a powerful complementary approach to dissect the specific functions of each channel subtype.
Comparative Analysis of Electrophysiological Effects
A key function of SK channels is their contribution to the medium afterhyperpolarization (mAHP) in neurons, which plays a significant role in regulating firing frequency. The following table summarizes the comparative effects of this compound and genetic deletion of SK channel subunits on the mAHP in hippocampal CA1 pyramidal neurons.
| Model | Effect on mAHP in CA1 Neurons | Supporting Evidence |
| Wild-Type + this compound | Expected to enhance the mAHP, leading to decreased neuronal excitability. | As a positive modulator of SK channels, this compound is predicted to increase the current underlying the mAHP.[5] |
| KCNN1 Knockout (SK1-/-) | No significant difference in the apamin-sensitive component of the mAHP compared to wild-type mice.[6][7] | This suggests that SK1 channels do not significantly contribute to the mAHP in CA1 neurons under baseline conditions. |
| KCNN2 Knockout (SK2-/-) | Complete lack of the apamin-sensitive component of the mAHP.[6][7] | This strongly indicates that SK2 channels are the primary contributors to the mAHP in these neurons. |
| KCNN3 Knockout (SK3-/-) | No significant difference in the apamin-sensitive component of the mAHP compared to wild-type mice.[6][7] | This suggests that SK3 channels have a minimal role in the mAHP of CA1 pyramidal neurons. |
Comparative Analysis of Behavioral Effects
The modulation of neuronal excitability by SK channels has significant implications for learning, memory, and motor control. This section compares the behavioral phenotypes observed with this compound administration and in SK channel knockout mice.
| Behavioral Test | This compound Administration | KCNN1 Knockout (SK1-/-) | KCNN2 Knockout (SK2-/-) | KCNN3 Knockout (SK3-/-) |
| Object Recognition Memory | Impairs object recognition memory when administered pre-training.[4][8] | No significant deficits reported. | Impaired contextual fear memory, suggesting potential cognitive deficits.[9] | No direct reports on object recognition, but associated with altered anxiety and addiction-related behaviors.[1][10] |
| Fear Conditioning | Impairs contextual fear memory.[4] | No significant deficits reported. | Impaired contextual fear memory.[9] | Implicated in anxiety-related behaviors which may confound fear conditioning results.[10] |
| Motor Function (Rotarod) | Not explicitly reported. | No significant motor deficits reported. | Exhibit constant rapid tremor and locomotor instability (frissonnant phenotype).[11] | No significant motor deficits reported. |
| General Locomotor Activity (Open Field) | May reduce locomotor exploratory behavior at higher doses.[3] | No significant alterations reported. | Show locomotor instability.[11] | Associated with alterations in activity-related behaviors.[10] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between SK channels, neuronal excitability, and the experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of SK channel activation and modulation.
Caption: Experimental workflow for comparing pharmacological and genetic models.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings for Afterhyperpolarization (AHP) Currents
Objective: To measure the medium afterhyperpolarization (mAHP) current in hippocampal CA1 pyramidal neurons.
Procedure (adapted from Bond et al., 2004): [6][7]
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose. Coronal hippocampal slices (300-400 µm) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C. CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
AHP Elicitation: Neurons are voltage-clamped at -60 mV. The mAHP current is elicited by a depolarizing voltage step to +20 mV for 100 ms to evoke a train of action potentials. The subsequent outward current is recorded.
-
Pharmacology: To isolate the apamin-sensitive component of the mAHP, the SK channel blocker apamin (100 nM) is bath-applied, and the current is recorded again. The apamin-sensitive current is obtained by digital subtraction of the current in the presence of apamin from the control current. For this compound experiments, the drug is bath-applied at the desired concentration prior to AHP elicitation.
Novel Object Recognition Test
Objective: To assess recognition memory in mice.
Procedure (adapted from Rice et al., 2024): [4][8]
-
Habituation: Mice are individually habituated to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes on two consecutive days in the absence of any objects.
-
Training (Sample Phase): On the third day, two identical objects are placed in the arena. Each mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Testing (Choice Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates a preference for the novel object and intact recognition memory.
-
Drug Administration: For pharmacological studies, this compound or vehicle is administered (e.g., intraperitoneally) at a specific time before the training phase.
Contextual Fear Conditioning
Objective: To assess associative fear memory.
Procedure (adapted from Peters et al., 2010): [12]
-
Training (Conditioning): A mouse is placed in a conditioning chamber. After a baseline period (e.g., 2 minutes), an unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-0.7 mA for 2 seconds), is delivered. The mouse is removed from the chamber after a set period following the shock (e.g., 30 seconds).
-
Testing (Context Test): 24 hours later, the mouse is returned to the same conditioning chamber for a set period (e.g., 5 minutes) without the US. The amount of time the mouse spends freezing (complete immobility except for respiration) is measured as an index of contextual fear memory.
-
Drug Administration: For pharmacological studies, this compound or vehicle is administered at a specific time before the training session.
Discussion and Conclusion
The cross-validation of this compound's effects with genetic models reveals a nuanced role for SK channel subtypes in neuronal function.
-
Electrophysiological data from knockout mice strongly suggest that the apamin-sensitive mAHP in hippocampal CA1 neurons is primarily mediated by SK2 channels.[6][7] Therefore, any modulation of the mAHP by this compound in this brain region is likely due to its effects on SK2-containing channels, even if its primary target is SK1. The lack of an AHP phenotype in KCNN1 knockout mice suggests that the role of SK1 in regulating the mAHP in these specific neurons may be subtle or context-dependent.[6][7]
-
Behavioral data indicates that both pharmacological activation of SK channels with this compound and genetic deletion of the SK2 subunit can impair hippocampus-dependent memory tasks.[4][9] The memory impairment caused by this compound, an SK1-preferring activator, is intriguing given the lack of a strong memory phenotype in KCNN1 knockout mice. This could suggest that either the residual activity of this compound on SK2/SK3 channels is sufficient to impair memory, or that SK1 activation plays a more complex, modulatory role in memory processes that is not fully revealed by a simple gene knockout. The distinct motor phenotype of KCNN2 knockout mice (tremor and instability) is not a reported effect of this compound, highlighting a specific function of SK2 channels in motor control that is not mimicked by the pharmacological agent.[11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. What Determines the Kinetics of the Slow Afterhyperpolarization (sAHP) in Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small conductance Ca 2+ -activated K + channel activator this compound impairs hippocampal memory in C57BL/6J mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The small conductance Ca2+-activated K+ channel activator this compound impairs hippocampal memory in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents | Journal of Neuroscience [jneurosci.org]
- 8. Reactivation-dependent amnesia for object recognition memory is contingent on hippocampal theta–gamma coupling during recall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qcbr.queens.org [qcbr.queens.org]
- 10. Bioinformatics identification and pharmacological validation of Kcnn3/KCa2 channels as a mediator of negative affective behaviors and excessive alcohol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral effects of a deletion in Kcnn2, the gene encoding the SK2 subunit of small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Memory Deficits in Pavlovian Fear Conditioning in Ca2+/Calmodulin Kinase Kinase α-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Robust Electrophysiology: Selecting and Implementing Negative Controls for the SK1 Channel Activator GW542573X
GW542573X is a selective activator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1), encoded by the KCNN1 gene.[1][2] It exhibits a unique mechanism of action as a genuine channel opener, capable of activating SK1 channels even in the absence of intracellular calcium.[3][4][5] Its selectivity for SK1 over SK2 and SK3 subtypes makes it a valuable pharmacological tool.[3][4][5] To unequivocally attribute an observed electrophysiological effect to the activation of SK1 channels by this compound, a carefully chosen set of negative controls is paramount. This guide explores the most effective negative controls, their mechanisms, and their implementation in your experimental design.
Comparative Analysis of Negative Controls
The ideal negative control strategy for this compound experiments involves a multi-pronged approach to rule out off-target effects, vehicle-induced artifacts, and to confirm the involvement of the SK1 channel. The following table summarizes the key negative controls, their mechanisms, and their suitability for various experimental contexts.
| Negative Control | Mechanism of Action | Primary Purpose | Advantages | Limitations |
| Vehicle Control | Application of the solvent used to dissolve this compound (e.g., DMSO, ethanol). | To control for any effects of the solvent on the measured currents. | Simple, essential for all experiments. | Does not control for off-target effects of the this compound molecule itself. |
| Pharmacological Blockade (e.g., Apamin) | Pre-application of a potent and selective SK channel antagonist. Apamin blocks SK1, SK2, and SK3 channels with high affinity.[3][6][7][8][9] | To confirm that the effect of this compound is mediated by SK channels. | Readily available, provides rapid and direct evidence of SK channel involvement. | Apamin is not exclusively selective for SK1 and will also block SK2 and SK3 channels. |
| Genetic Knockdown/Knockout (KCNN1) | Silencing or deleting the KCNN1 gene, which encodes the SK1 channel protein.[10][11] | To provide the most definitive evidence that the effect of this compound is dependent on the presence of the SK1 channel. | Highly specific to the SK1 channel. | Technically demanding, time-consuming, and may not be feasible in all experimental systems. |
| Parental (Untransfected) Cell Line | Using the host cell line (e.g., HEK293) that does not endogenously express or has very low levels of SK1 channels.[12][13][14][15] | To demonstrate that the effect of this compound is specific to the presence of the exogenously expressed SK1 channel. | Straightforward and effective for heterologous expression systems. | Not applicable to studies using primary cells or tissues with endogenous SK1 expression. |
| Inactive Structural Analog | A molecule structurally similar to this compound that does not activate SK1 channels. | To control for off-target effects related to the chemical scaffold of this compound. | Provides a highly specific control for off-target effects. | A validated inactive analog of this compound is not currently commercially available. |
Experimental Protocols
To ensure the successful implementation of these negative controls, the following detailed protocols for whole-cell patch-clamp electrophysiology are provided.
Vehicle Control Protocol
-
Prepare Stock Solutions: Dissolve this compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).
-
Prepare Vehicle Solution: Prepare a vehicle control solution containing the same final concentration of the solvent as will be present in the final this compound recording solution.
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording from the cell of interest.
-
Baseline Recording: Record baseline current activity for a stable period (e.g., 2-5 minutes).
-
Apply Vehicle Control: Perfuse the cell with the vehicle control solution for the same duration that you would apply this compound.
-
Record and Analyze: Record the current during vehicle application and compare it to the baseline to ensure the solvent has no significant effect.
Pharmacological Blockade with Apamin
-
Prepare Solutions: Prepare a stock solution of apamin in water or a suitable buffer. The final concentration of apamin should be sufficient to block SK channels (e.g., 100-300 nM).[5]
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording.
-
Baseline Recording: Record baseline SK channel activity.
-
Apply Apamin: Perfuse the cell with the apamin-containing solution for a sufficient time to achieve complete block (e.g., 5-10 minutes).
-
Apply this compound with Apamin: Co-apply this compound in the continued presence of apamin.
-
Record and Analyze: The effect of this compound should be significantly attenuated or abolished in the presence of apamin if the effect is SK channel-mediated.
Genetic Control: KCNN1 Knockdown/Knockout or Parental Cell Line
-
Cell Preparation: Culture KCNN1 knockdown/knockout cells or the corresponding wild-type/parental cell line (e.g., HEK293) under identical conditions. For transient expression, transfect cells with the KCNN1 plasmid and a marker (e.g., GFP) and use untransfected cells as the control.[12]
-
Establish Whole-Cell Configuration: Obtain whole-cell recordings from both the genetically modified/parental cells and the control cells.
-
Apply this compound: After establishing a stable baseline, perfuse the cells with a known concentration of this compound.
-
Record and Analyze: Compare the current response to this compound in the KCNN1-deficient/parental cells to that in the control cells. A significantly reduced or absent response in the knockdown/knockout/parental cells provides strong evidence for SK1-dependency.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the mechanism of action of this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound action on the SK1 channel.
Caption: Experimental workflow for this compound electrophysiology with negative controls.
References
- 1. KCNN1 - Wikipedia [en.wikipedia.org]
- 2. KCNN1 potassium calcium-activated channel subfamily N member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Atrial arrhythmogenesis and electrophysiological remodeling in hypokalaemic metabolic syndrome: the role of apamin-sensitive SK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (this compound) is dependent on serine 293 in the S5 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Apamin modulates electrophysiological characteristics of the pulmonary vein and the Sinoatrial Node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SK channel blocker apamin inhibits slow afterhyperpolarization currents in rat gonadotropin-releasing hormone neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of small-conductance Ca(2+)-activated K(+) channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ESRRG-controlled downregulation of KCNN1 in primary sensory neurons is required for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential regulation of KCa2.1 (KCNN1) K+ channel expression by histone deacetylases in atrial fibrillation with concomitant heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small conductance Ca2+-activated K+ channels formed by the expression of rat SK1 and SK2 genes in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GW542573X
This document provides critical safety and logistical information for the proper handling and disposal of GW542573X, a selective KCa2.1 (SK) channel activator. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for the safe handling and storage of the compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₈N₂O₅ |
| Molecular Weight | 364.4 g/mol [1] |
| Purity | ≥99% (HPLC)[2] |
| Form | Solid[1] |
| Solubility | Soluble in Ethanol to 100 mM, Soluble in DMSO to 100 mM[1] |
| Storage Temperature | +4°C[1] |
| CAS Number | 660846-41-3[1] |
Detailed Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures safety and environmental protection. While this compound is not explicitly classified as hazardous in the provided information, it is prudent to handle it as a chemical waste with unknown toxicity. The following step-by-step protocol is based on general best practices for laboratory chemical waste disposal. Always consult the official Safety Data Sheet (SDS) for this compound and local environmental regulations for specific disposal requirements.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Identification and Segregation
-
Hazard Assessment : Although not specified as hazardous, treat this compound as a potentially hazardous chemical. Do not dispose of it down the drain or in regular trash.
-
Segregation : Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. It should be segregated as a non-halogenated organic waste.
Step 3: Preparing the Waste Container
-
Container Selection : Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste." The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms if identified in the SDS.
-
Step 4: Waste Collection
-
Solid Waste : Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated solid chemical waste container.
-
Liquid Waste : If this compound is in a solvent (e.g., ethanol or DMSO), collect it in a designated liquid chemical waste container. Ensure the solvent is compatible with the container material. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 5: Storage of Chemical Waste
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general lab traffic and have secondary containment to capture any potential leaks.
Step 6: Final Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation : Complete any required waste disposal forms provided by your EHS department.
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Navigating the Safe Handling and Disposal of GW542573X: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the selective SK1 channel activator, GW542573X, including detailed operational and disposal plans to foster a secure research environment.
This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and comprehensive disposal protocols for this compound in both solid form and when dissolved in common laboratory solvents. By adhering to these guidelines, laboratories can mitigate risks and ensure the safe and compliant use of this potent research compound.
Essential Safety and Handling Protocols
When working with this compound, a thorough understanding of its properties and associated hazards is the first line of defense. The following tables summarize key quantitative data and recommended personal protective equipment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₈N₂O₅ |
| Molecular Weight | 364.44 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and Ethanol |
| Storage (Solid) | Store at -20°C for the long term. |
| Storage (in Solvent) | Store at -80°C for up to 6 months. |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or aerosols. |
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and solvent dispensers, readily available.
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Use a microbalance for accurate measurement of small quantities.
-
Handle the solid compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
When dissolving this compound, slowly add the solvent (e.g., DMSO or ethanol) to the solid to prevent splashing.
-
Ensure the container is appropriately sized and capped securely after preparation.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area with an appropriate solvent (e.g., 70% ethanol) after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Mechanism of Action: Signaling Pathway
This compound is a selective activator of the small-conductance calcium-activated potassium channel 1 (SK1). Its mechanism of action involves binding to the channel protein, which enhances its sensitivity to intracellular calcium ions (Ca²⁺). This leads to an increased potassium (K⁺) efflux, hyperpolarizing the cell membrane and reducing neuronal excitability.
Experimental Protocol: In Vitro SK1 Channel Activation Assay
This protocol outlines a representative electrophysiological experiment to measure the activation of SK1 channels by this compound in a heterologous expression system.
Objective: To determine the potency and efficacy of this compound in activating human SK1 (hSK1) channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing hSK1 channels.
-
Cell culture medium and supplements.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to a desired concentration (e.g., 300 nM) (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate the hSK1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount a coverslip with adherent cells onto the recording chamber of the microscope and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to minimize the activation of voltage-gated channels.
-
Apply a series of voltage steps or ramps to elicit and measure the baseline SK1 current.
-
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution from the stock solution.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the current at each concentration after it has reached a steady state.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage for each concentration of this compound.
-
Normalize the current responses to the maximal response.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the EC₅₀ (half-maximal effective concentration).
-
Comprehensive Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Disposal of Solid this compound Waste:
-
Segregation: Collect all solid waste contaminated with this compound, including weighing paper, contaminated gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Once the container is full or has reached the institutional time limit for storage, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal of Liquid Waste (Solutions in DMSO or Ethanol):
-
Collection: Collect all liquid waste containing this compound dissolved in DMSO or ethanol in a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene bottle).
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the accumulation start date.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition.
-
Disposal Request: Follow the same procedure as for solid waste for collection and disposal by authorized personnel. Do not pour any solutions of this compound down the drain.
By implementing these detailed safety, handling, and disposal procedures, research professionals can confidently and responsibly work with this compound, ensuring the well-being of laboratory personnel and the protection of the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current and comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
